molecular formula C21H14Cl3N5O4 B15575314 Fgfr4-IN-19

Fgfr4-IN-19

カタログ番号: B15575314
分子量: 506.7 g/mol
InChIキー: IRKXKBMGTVDZAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fgfr4-IN-19 is a useful research compound. Its molecular formula is C21H14Cl3N5O4 and its molecular weight is 506.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H14Cl3N5O4

分子量

506.7 g/mol

IUPAC名

N-(6-chloro-3-nitro-2-pyridinyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-amine

InChI

InChI=1S/C21H14Cl3N5O4/c1-32-14-8-15(33-2)19(24)17(18(14)23)10-3-4-12-11(7-10)9-25-21(26-12)28-20-13(29(30)31)5-6-16(22)27-20/h3-9H,1-2H3,(H,25,26,27,28)

InChIキー

IRKXKBMGTVDZAJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The FGF19-FGFR4 Signaling Axis: A Core Oncogenic Driver and Therapeutic Target in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), constitute a critical signaling pathway in cellular homeostasis, particularly in bile acid and metabolic regulation. However, aberrant activation of this axis has emerged as a potent oncogenic driver in a subset of solid tumors, most notably Hepatocellular Carcinoma (HCC). The pathway's dysregulation, often through FGF19 gene amplification, leads to uncontrolled tumor cell proliferation, survival, and invasion. This guide provides a comprehensive technical overview of the FGF19-FGFR4 pathway, its molecular mechanisms in cancer, quantitative data on therapeutic inhibitors, and detailed experimental protocols for its investigation, serving as a vital resource for professionals in oncology research and drug development.

Introduction: The FGF19-FGFR4 Axis

The FGF family comprises 22 members that regulate a wide array of biological processes.[1] The FGF19 subfamily, which includes FGF19, FGF21, and FGF23, functions as endocrine hormones.[1] Unlike canonical FGFs that require heparan-sulfate proteoglycans for paracrine signaling, these endocrine FGFs necessitate a co-receptor from the Klotho family to activate their cognate FGFRs.[1][2]

FGF19 is a hormone primarily secreted by the ileum following post-prandial bile acid absorption, which activates the farnesoid X receptor (FXR).[3][4] Circulating FGF19 then travels to the liver, its primary target organ, where it plays a central role in the negative feedback regulation of bile acid synthesis.[5][6]

FGFR4 is a transmembrane receptor tyrosine kinase (RTK) and a member of the FGFR1-4 family.[1][7] While other FGFRs have broader ligand specificity, FGFR4 is uniquely and specifically activated by FGF19.[4] This specificity is conferred by the mandatory presence of the co-receptor β-Klotho (KLB), a single-pass transmembrane protein highly co-expressed with FGFR4 in hepatocytes.[2][3] The aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic event in several cancers, making it an attractive target for therapeutic intervention.[1][7][8]

The FGF19-FGFR4 Signaling Pathway

The activation of the FGF19-FGFR4 pathway is a multi-step process initiated by the formation of a ternary complex.

  • Complex Formation: FGF19 binds to a pre-formed cell-surface complex of FGFR4 and its obligatory co-receptor, β-Klotho. The presence of β-Klotho dramatically increases the binding affinity of FGF19 for FGFR4.[1][3]

  • Receptor Dimerization and Activation: The binding of FGF19 induces the homodimerization of the FGFR4 receptors.[1] This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.

  • Downstream Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for adaptor proteins, primarily FGF Receptor Substrate 2 (FRS2).[3][9] Phosphorylated FRS2 recruits other signaling molecules, such as Growth factor receptor-bound protein 2 (GRB2), leading to the activation of multiple downstream signaling cascades.[3][9][10]

Key downstream pathways activated by the FGF19-FGFR4 axis include:

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This is a major signaling cascade that promotes cell proliferation and differentiation.[1][9]

  • Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is crucial for promoting cell survival, growth, and inhibiting apoptosis.[1][9]

  • Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway: Activation of this pathway can promote tumor invasion and metastasis.[1][9]

  • GSK3β/β-catenin Pathway: Dysregulation of this pathway is linked to epithelial-mesenchymal transition (EMT) and increased cell motility.[11]

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4_complex FGFR4-KLB Complex FGF19->FGFR4_complex KLB β-Klotho KLB->FGFR4_complex FGFR4_inactive FGFR4 (monomer) FGFR4_inactive->FGFR4_complex binds FGFR4_active FGFR4 Dimer (Phosphorylated) FGFR4_complex->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 phosphorylates pFRS2 p-FRS2 FGFR4_active->pFRS2 JAK JAK FGFR4_active->JAK activates pJAK p-JAK FGFR4_active->pJAK GSK3B GSK3β FGFR4_active->GSK3B inhibits GRB2 GRB2 pFRS2->GRB2 recruits PI3K PI3K pFRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK MEK->pERK Proliferation Proliferation, Survival, EMT, Invasion pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT PI3K->pAKT pAKT->Proliferation STAT STAT pJAK->STAT pSTAT p-STAT pJAK->pSTAT pSTAT->Proliferation B_CAT β-catenin GSK3B->B_CAT inhibits B_CAT->Proliferation Western_Blot_Workflow A 1. Cell Culture (HCC Cells) B 2. Serum Starvation & Treatment (Inhibitor/FGF19) A->B C 3. Protein Lysis (RIPA + Inhibitors) B->C D 4. SDS-PAGE C->D E 5. PVDF Transfer D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody (e.g., p-FGFR4) Overnight at 4°C F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Imaging I->J K 11. Strip & Re-probe (Total Proteins) J->K Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_study Study Execution cluster_analysis Analysis A 1. Culture FGF19+ HCC Cells B 2. Harvest & Resuspend in Matrigel A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Monitor Tumor Growth (Calipers) C->D E 5. Randomize Mice (Tumor Volume ~150 mm³) D->E F 6. Daily Treatment (FGFR4i vs. Vehicle) E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Euthanize & Excise Tumors G->H I 9. Calculate TGI H->I J 10. Pharmacodynamic Analysis (e.g., IHC, WB) H->J

References

Fisogatinib (BLU-554): A Deep Dive into its Binding Affinity and Selectivity for FGFR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fisogatinib (BLU-554), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Herein, we detail its binding affinity, selectivity profile, the experimental methodologies used for its characterization, and the signaling pathway it targets.

Introduction to Fisogatinib and the FGF19-FGFR4 Axis

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis and plays a role in various metabolic processes.[1][2] Aberrant activation of this pathway, often driven by FGF19 overexpression, has been identified as a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors.[3][4] Fisogatinib (BLU-554) is an orally bioavailable, irreversible inhibitor designed to selectively target FGFR4, thereby offering a promising therapeutic strategy for cancers dependent on this signaling cascade.[5][6]

Binding Affinity and Selectivity of Fisogatinib

Fisogatinib demonstrates exceptional potency and selectivity for FGFR4 over other members of the FGFR family and the broader human kinome. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 1: In Vitro Inhibitory Potency of Fisogatinib against the FGFR Family
Kinase TargetIC50 (nM)Selectivity vs. FGFR4 (fold)
FGFR451
FGFR1624>124
FGFR2>2203>440
FGFR3>2203>440

Data sourced from publicly available information on Fisogatinib (BLU-554). The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of Fisogatinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Fisogatinib (BLU-554)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Fisogatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Fisogatinib dilution or DMSO (for control)

    • FGFR4 enzyme

    • Substrate/ATP mixture

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Fisogatinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (Hep3B Cell Line)

This assay assesses the ability of Fisogatinib to inhibit the proliferation of cancer cells that are dependent on the FGF19-FGFR4 signaling pathway.

Materials:

  • Hep3B (hepatocellular carcinoma) cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Fisogatinib (BLU-554)

  • Recombinant human FGF19

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Fisogatinib. Include a DMSO-only control.

  • Stimulation: Add recombinant FGF19 to the wells to stimulate the FGFR4 signaling pathway.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add CellTiter-Glo® Reagent to each well and incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each Fisogatinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the FGFR4 signaling pathway and a typical experimental workflow are provided below to further elucidate the mechanism of action and the process of inhibitor characterization.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fisogatinib Fisogatinib (BLU-554) Fisogatinib->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling cascade and the inhibitory action of Fisogatinib.

Kinase_Inhibition_Workflow Biochemical Kinase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Kinase (FGFR4) - Substrate - ATP - Fisogatinib Dilutions start->prep_reagents plate_setup Plate Setup (384-well): Add Kinase, Inhibitor, and Buffer prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate/ATP Mixture plate_setup->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation terminate_reaction Terminate Reaction: Add ADP-Glo™ Reagent incubation->terminate_reaction incubation2 Incubate at RT for 40 min terminate_reaction->incubation2 detect_signal Detect Signal: Add Kinase Detection Reagent incubation2->detect_signal incubation3 Incubate at RT for 30 min detect_signal->incubation3 read_plate Read Luminescence incubation3->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the IC50 of Fisogatinib in a biochemical assay.

Conclusion

Fisogatinib (BLU-554) is a highly potent and selective inhibitor of FGFR4, with a clear mechanism of action in the context of the FGF19-FGFR4 signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive overview for researchers and drug development professionals working on targeted therapies for cancers driven by aberrant FGFR4 signaling. The high selectivity of Fisogatinib underscores its potential as a precision medicine for patients with FGF19-overexpressing tumors.

References

An In-depth Technical Guide on the Structural Basis of Selective FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structural and molecular principles underlying the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in oncology, particularly for hepatocellular carcinoma (HCC). Due to the limited public information on a specific molecule designated "Fgfr4-IN-19," this paper will focus on a well-characterized, potent, and highly selective covalent inhibitor, Fisogatinib (BLU-554) , as a representative example to elucidate the core principles of selective FGFR4 inhibition.

Introduction to FGFR4 and Its Role in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is one of four members of the FGFR family of receptor tyrosine kinases (RTKs).[1] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), in the presence of the co-receptor β-Klotho, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[2] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, and metabolism.[2]

In certain cancers, particularly a subset of HCC, the FGF19-FGFR4 signaling axis is aberrantly activated, often through the amplification and overexpression of FGF19.[3][4] This constitutive signaling drives tumor growth and survival, making FGFR4 an attractive therapeutic target.[3][4] The development of inhibitors that are selective for FGFR4 over other highly homologous FGFR family members (FGFR1-3) is critical to minimize off-target toxicities.[5]

Quantitative Analysis of Fisogatinib (BLU-554) Activity

Fisogatinib is a potent, orally bioavailable, and irreversible inhibitor designed for high selectivity towards FGFR4.[6][7] Its selectivity is a key attribute, allowing for targeted inhibition of the cancer-driving pathway while sparing other FGFRs that are important for normal physiological functions. The inhibitory activity of Fisogatinib and other representative FGFR4 inhibitors is summarized in the table below.

InhibitorTargetIC50 (nM)Selectivity ProfileType of Inhibition
Fisogatinib (BLU-554) FGFR4 5 >100-fold selective vs. FGFR1-3Irreversible Covalent
FGFR1624
FGFR2>1000
FGFR32203
Roblitinib (FGF401) FGFR4 1.9 >1000-fold selective vs. a panel of 65 kinasesReversible Covalent
H3B-6527 FGFR4 <1.2 >250-fold selective vs. FGFR1-3Covalent
BLU9931 FGFR4 3 ~50- to 300-fold selective vs. FGFR1-3Irreversible Covalent
Futibatinib (TAS-120) FGFR4 3.7 Pan-FGFR inhibitorIrreversible Covalent
FGFR11.8
FGFR21.4
FGFR31.6

Data compiled from multiple sources.[8][9]

Structural Basis of Fisogatinib's Selectivity for FGFR4

The high selectivity of Fisogatinib for FGFR4 is rooted in the unique structural features of the FGFR4 kinase domain. Unlike FGFR1, 2, and 3, FGFR4 possesses a non-conserved cysteine residue (Cys552) in the hinge region of its ATP-binding pocket.[2] Fisogatinib was designed as a covalent inhibitor with an acrylamide (B121943) "warhead" that specifically and irreversibly binds to this unique cysteine.[10]

The co-crystal structure of the FGFR4 kinase domain in complex with Fisogatinib (PDB ID: 6NVK) provides a detailed view of this interaction.[10][11]

Key Structural Interactions:

  • Covalent Bond Formation: The acrylamide moiety of Fisogatinib forms a covalent bond with the thiol group of Cys552, permanently locking the inhibitor in the ATP-binding site and preventing kinase activity.[10]

  • Hinge Region Binding: The core of the molecule establishes hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.

  • P-loop Interaction: The conformation of Fisogatinib, particularly its tetrahydropyran (B127337) ring, is sterically constrained, which prevents it from adopting a conformation that could lead to off-target covalent binding with a conserved cysteine in the P-loop of other FGFR family members.[10] This steric hindrance is a critical factor driving its exceptional selectivity.[10]

The combination of a targeted covalent interaction with a unique residue and a molecular shape that disfavors off-target binding explains the remarkable selectivity profile of Fisogatinib.[10]

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and highlights the mechanism of inhibition by Fisogatinib.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_receptor FGFR4 FGF19->FGFR4_receptor Beta-Klotho β-Klotho Beta-Klotho->FGFR4_receptor co-receptor FGFR4_dimer FGFR4 Dimer (Autophosphorylation) FGFR4_receptor->FGFR4_dimer Dimerization & Activation FRS2 FRS2 FGFR4_dimer->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Fisogatinib (BLU-554) Inhibitor->FGFR4_dimer Inhibits Kinase Domain

Caption: FGFR4 signaling pathway inhibited by Fisogatinib.

Experimental Workflow for Inhibitor Characterization

The discovery and validation of a selective FGFR4 inhibitor like Fisogatinib follows a structured workflow.

Experimental_Workflow start High-Throughput Screening (HTS) biochem Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 vs FGFR4 start->biochem selectivity Kinase Selectivity Panel (IC50 vs FGFR1-3, etc.) biochem->selectivity cellular Cell-Based Assays (Proliferation, p-ERK) Determine cellular potency selectivity->cellular structural Co-crystallization with FGFR4 Kinase Domain cellular->structural invivo In Vivo Efficacy (Xenograft Models) cellular->invivo xray X-ray Diffraction & Structure Solution (e.g., PDB: 6NVK) structural->xray Determine Binding Mode pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd clinical Clinical Trials pkpd->clinical

Caption: Workflow for selective FGFR4 inhibitor characterization.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified FGFR4 by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted into ATP, which is then used by luciferase to generate light. The light signal is proportional to the ADP produced and thus to the kinase activity.

Materials:

  • Recombinant human FGFR4 kinase domain.

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP solution.

  • Fisogatinib (or other test inhibitor) serially diluted in DMSO.

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[12]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • 384-well assay plates.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, add 1 µL of test inhibitor at various concentrations (or DMSO for control).

  • Enzyme Addition: Add 2 µL of FGFR4 enzyme diluted in Kinase Assay Buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration is typically at or near the Km for ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

X-ray Crystallography of FGFR4-Inhibitor Complex

This method is used to determine the three-dimensional structure of the inhibitor bound to the FGFR4 kinase domain at atomic resolution.

Principle: A purified protein-inhibitor complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound inhibitor is built and refined.

Protocol Outline:

  • Protein Expression and Purification: Express the human FGFR4 kinase domain (e.g., residues 445–753) in a suitable system like E. coli or insect cells (Spodoptera frugiperda).[5][13] Purify the protein to high homogeneity using chromatography techniques (e.g., Ni-NTA, size exclusion).

  • Complex Formation: Incubate the purified FGFR4 kinase domain with a molar excess of the inhibitor (e.g., Fisogatinib) to ensure complete binding.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known kinase structure as a search model. Build the model of the FGFR4-inhibitor complex into the electron density map and refine it to produce the final atomic coordinates (e.g., PDB ID 6NVK).[11]

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Principle: HCC cell lines with known FGF19 overexpression (e.g., Hep3B) are treated with the inhibitor. The inhibition of FGFR4 is expected to reduce cell proliferation, which can be quantified using various methods, such as measuring ATP content (CellTiter-Glo®) or metabolic activity (MTS/MTT assay).

Materials:

  • FGF19-positive HCC cell line (e.g., Hep3B).

  • Complete cell culture medium.

  • Fisogatinib (or other test inhibitor) serially diluted.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent or colorimetric signal proportional to the number of viable cells.

  • Data Acquisition: Read the signal on a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Preclinical Profile of Selective FGFR4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), form a critical signaling axis implicated in the pathophysiology of several cancers, most notably hepatocellular carcinoma (HCC).[1][2][3] Aberrant activation of this pathway, often driven by the amplification and overexpression of FGF19, promotes unchecked cellular proliferation and tumor growth.[4][5][6] This has established FGFR4 as a compelling therapeutic target for cancers dependent on this signaling cascade.[1][7]

This technical guide provides a comprehensive overview of the preclinical data for selective FGFR4 inhibitors, with a focus on INCB062079, a representative compound for which public data is available. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Mechanism of Action: The FGF19-FGFR4 Signaling Axis

Under normal physiological conditions, the FGF19-FGFR4 pathway plays a role in regulating bile acid metabolism.[8][9] The binding of the ligand FGF19 to a complex formed by FGFR4 and its co-receptor β-klotho (KLB) on the hepatocyte surface triggers the dimerization and autophosphorylation of the receptor.[3][10] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[1][2][10] In certain cancers, overexpression of FGF19 creates an autocrine or paracrine loop that leads to constitutive activation of FGFR4, driving tumorigenesis.[6][11]

Selective FGFR4 inhibitors are designed to interrupt this oncogenic signaling. INCB062079 achieves its high selectivity by forming an irreversible covalent bond with a specific cysteine residue, Cys552, located in the active site of the FGFR4 kinase domain.[11][12] This residue is not conserved in other FGFR family members (FGFR1, 2, and 3), which provides a structural basis for the inhibitor's selectivity and minimizes off-target effects, such as the hyperphosphatemia associated with pan-FGFR inhibition.[9][11]

FGF19_FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer Binds KLB β-klotho (KLB) FGFR4 FGFR4 Receptor FRS2 FRS2 FGFR4_dimer->FRS2 JAK JAK FGFR4_dimer->JAK PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor INCB062079 (Fgfr4-IN-19) Inhibitor->FGFR4_dimer Inhibits (Covalent bond at Cys552)

Caption: The FGF19-FGFR4 signaling pathway and point of inhibition.

Quantitative Preclinical Data Summary

The preclinical efficacy of the selective FGFR4 inhibitor INCB062079 has been quantified through a series of in vitro and in vivo studies. The data highlight its potency, selectivity, and anti-tumor activity in relevant cancer models.

Table 1: In Vitro Potency and Selectivity of INCB062079
ParameterValueAssay TypeSource
FGFR4 Inhibition Low nM PotencyBiochemical Kinase Assay[11]
Selectivity vs. FGFR1/2/3 >250-foldBiochemical Kinase Assay[11]
Selectivity vs. Kinome Panel >800-foldBroad Kinase Panel Screen[11]
Table 2: Cellular Activity of INCB062079 in HCC Cell Lines
Cell Line TypeEC50Assay TypeSource
FGF19-Amplified/Dependent < 200 nMCell Growth Inhibition[11]
Non-FGF19-Dependent > 5000 nMCell Growth Inhibition[11]
Table 3: In Vivo Efficacy of INCB062079 in Xenograft Models
Model TypeDosingEfficacy OutcomeSource
FGF19-Dependent HCC Xenograft 10-30 mg/kg (Oral, BID)Significant tumor regression[11]
FGF19-Dependent HCC Xenograft Well-tolerated dosesPharmacodynamic inhibition of FGFR4 signaling correlated with tumor suppression[11]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of selective FGFR4 inhibitors like INCB062079.

Biochemical Kinase Assay
  • Objective: To determine the direct inhibitory activity (IC50) of the compound against the FGFR4 kinase and to assess its selectivity against other kinases.

  • Methodology:

    • Recombinant human FGFR4 kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.

    • The test compound (INCB062079) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

    • For selectivity profiling, this process is repeated with a panel of other kinases, including FGFR1, FGFR2, and FGFR3.

Cellular FGFR4 Phosphorylation Assay
  • Objective: To confirm that the inhibitor can block FGFR4 signaling within a cellular context.

  • Methodology:

    • HCC cells with known FGF19 amplification and autocrine signaling are cultured.

    • Cells are treated with the inhibitor at various concentrations for a specified duration.

    • Following treatment, cells are lysed to extract proteins.

    • The phosphorylation status of FGFR4 (pFGFR4) is assessed using Western blotting or ELISA with antibodies specific to phosphorylated FGFR4. Total FGFR4 levels are also measured as a loading control.

    • A dose-dependent decrease in the pFGFR4 signal indicates target engagement and inhibition.

Cell Viability / Growth Inhibition Assay
  • Objective: To measure the effect of the inhibitor on the proliferation and survival of cancer cells.

  • Methodology:

    • Cancer cell lines (both FGF19-dependent and non-dependent) are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor.

    • Cells are incubated for a period of 72 hours or more to allow for effects on proliferation.

    • Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, resazurin (B115843) (e.g., CellTiter-Blue®), or ATP-based luminescence (e.g., CellTiter-Glo®).

    • The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

  • Methodology:

    • An FGF19-dependent human HCC cell line is implanted subcutaneously into immunocompromised mice.

    • Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered orally at one or more dose levels (e.g., 10-30 mg/kg, twice daily).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pFGFR4 levels) to confirm target inhibition in vivo.[11]

    • Efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation node1 Biochemical Screen (Potency & Selectivity) node2 Cellular Assays (Pathway Inhibition, Viability) node1->node2 Identifies Active Compounds node3 Xenograft Model (Efficacy & Tolerability) node2->node3 Lead Compound Selection node4 Pharmacodynamic Analysis (Target Engagement in Tumor) node3->node4 Confirms Mechanism

Caption: A generalized workflow for preclinical evaluation of a targeted inhibitor.

Conclusion

The preclinical data for selective FGFR4 inhibitors, exemplified by INCB062079, provide a strong rationale for their clinical development in patients with FGF19-driven cancers. These agents demonstrate high potency against their intended target and remarkable selectivity over other FGFR family members, which is attributed to a unique covalent binding mechanism.[11][12] This selectivity translates into a distinct anti-proliferative effect in cancer cells dependent on the FGF19-FGFR4 axis, with minimal impact on non-dependent cells.[11] Furthermore, these in vitro findings are substantiated by in vivo studies, where oral administration of the inhibitor leads to significant and well-tolerated tumor regressions in relevant HCC xenograft models.[11] Collectively, these preclinical studies validate FGFR4 as an oncogenic driver and support the continued investigation of selective FGFR4 inhibitors as a promising targeted therapy for hepatocellular carcinoma and other solid tumors harboring FGF19-FGFR4 pathway dysregulation.[8][11]

References

Fgfr4-IN-19: A Technical Guide to a Potent and Selective Covalent Inhibitor of FGFR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-19, also identified as compound 8B, is a highly potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Its mechanism of action involves the specific targeting of a unique cysteine residue (C552) within the hinge region of the FGFR4 kinase domain, a feature not present in other FGFR family members (FGFR1-3).[1][3] This covalent interaction leads to irreversible inhibition of the receptor's kinase activity, making this compound a valuable tool for studying FGFR4 signaling and a promising candidate for therapeutic development, particularly in cancers driven by aberrant FGFR4 activity, such as hepatocellular carcinoma (HCC).[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Chemical Structure of this compound (compound 8B)

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₄Cl₂N₆O₄MedChemExpress
Molecular Weight 559.41 g/mol MedChemExpress
IUPAC Name N-(4-((2-amino-6,8-dimethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-4-yl)amino)phenyl)-N-(2,6-dichloro-3,5-dimethoxyphenyl)acrylamidePubChem
CAS Number 158248-15-8MedChemExpress
Appearance SolidMedChemExpress
SMILES CN1C(C(C=C(NC2=CC=C(N(C(C=C)=O)C3=C(Cl)C=C(OC)C=C3Cl)C=C2)N=C4N)=C4N=C1C)=OPubChem
InChI Key YZYXKLFGVGPXQG-UHFFFAOYSA-NPubChem

Biological Activity and Mechanism of Action

This compound exhibits exceptional potency, with a reported IC₅₀ value of 1.2 nM against FGFR4.[1] Its covalent binding mechanism to Cys552 confers high selectivity over other FGFR isoforms, which possess a tyrosine residue at the equivalent position.[3]

The FGF19-FGFR4 signaling pathway, a key regulator of bile acid homeostasis and a driver in certain cancers, is effectively blocked by this compound.[4] Upon binding of the FGF19 ligand and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, initiating a downstream signaling cascade involving FRS2, PI3K/AKT, and MAPK pathways, which ultimately promotes cell proliferation and survival.[3] this compound's irreversible binding to Cys552 prevents this autophosphorylation and subsequent signal transduction.

Signaling Pathway Diagram

FGFR4_Inhibition Mechanism of this compound Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 Extracellular Domain Transmembrane Domain Kinase Domain (Cys552) FGF19->FGFR4:f0 KLB β-Klotho KLB->FGFR4:f0 FRS2 FRS2 FGFR4:f2->FRS2 Autophosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Fgfr4_IN_19 This compound Fgfr4_IN_19->FGFR4:f2 Covalent bond to Cys552

Caption: Covalent inhibition of FGFR4 by this compound at Cys552, blocking downstream signaling.

Experimental Protocols

Synthesis of this compound (Compound 8B)

The synthesis of this compound involves a multi-step process, as detailed in the scientific literature. A generalized scheme is presented below, based on similar covalent inhibitor syntheses.

Synthesis_Workflow General Synthetic Workflow for this compound start Starting Materials step1 Synthesis of Quinazoline (B50416) Core start->step1 step2 Coupling with (2,6-dichloro-3,5-dimethoxyphenyl)amine step1->step2 step3 Acrylamide (B121943) Formation step2->step3 final_product This compound (Compound 8B) step3->final_product

Caption: Generalized synthetic workflow for this compound (Compound 8B).

Detailed Protocol: The synthesis of compound 8B, as described by Lategahn et al. (2024), involves the coupling of a pre-synthesized quinazoline scaffold with an aniline (B41778) derivative, followed by the introduction of the acrylamide warhead. For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, please refer to the supporting information of the original publication.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC₅₀ of this compound against FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the FGFR4 enzyme to the assay buffer.

  • Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Hep3B Cells)

This protocol measures the anti-proliferative effect of this compound on the FGFR4-dependent hepatocellular carcinoma cell line, Hep3B.

Materials:

  • Hep3B cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

Procedure:

  • Seed Hep3B cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent directly to the wells, incubating for a short period, and measuring the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the percent of cell proliferation inhibition for each concentration and determine the EC₅₀ value.

Experimental Workflow

The discovery and validation of a selective covalent inhibitor like this compound typically follows a structured workflow.

Covalent_Inhibitor_Workflow Workflow for Covalent Inhibitor Screening and Validation A Compound Library Screening (Biochemical Assay) B Hit Identification A->B C IC50 Determination (Dose-Response) B->C D Covalent Binding Confirmation (e.g., Mass Spectrometry) C->D E Selectivity Profiling (vs. FGFR1-3, Kinome Panel) D->E F Cellular Potency Assessment (e.g., Hep3B Proliferation Assay) E->F G Target Engagement in Cells (e.g., Western Blot for p-FGFR4) F->G H Lead Optimization G->H I In Vivo Efficacy Studies (Xenograft Models) G->I H->C

Caption: A typical workflow for the identification and validation of a selective covalent inhibitor.

Conclusion

This compound is a powerful research tool for elucidating the role of the FGF19-FGFR4 signaling axis in health and disease. Its high potency, selectivity, and well-defined covalent mechanism of action make it an exemplary molecule for targeted drug discovery efforts. The protocols and data presented in this guide provide a comprehensive resource for researchers working with this and similar covalent inhibitors.

References

Fgfr4-IN-1: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective FGFR4 Inhibitor for Preclinical Research

Fgfr4-IN-1 is a highly potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. This technical guide provides a comprehensive overview of Fgfr4-IN-1, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and related experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing Fgfr4-IN-1 as a research tool.

Biochemical and Cellular Activity of Fgfr4-IN-1

Fgfr4-IN-1 demonstrates high potency for FGFR4 in biochemical assays and effectively inhibits the proliferation of cancer cell lines with activated FGFR4 signaling.

Table 1: Biochemical Activity of Fgfr4-IN-1

TargetAssay TypeIC50 (nM)
FGFR4Biochemical Kinase Assay0.7[1]

Table 2: Cellular Activity of Fgfr4-IN-1

Cell LineCancer TypeAssay TypeIC50 (nM)
HuH-7Hepatocellular CarcinomaMethylene Blue Proliferation Assay7.8[1]
Hep 3B2Hepatocellular CarcinomaCellTiter-Glo Proliferation Assay8.9[1]
Huh-7Hepatocellular CarcinomaCell Proliferation Assay17.3[1]

Mechanism of Action and Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[2][3] Dysregulation of the FGF19-FGFR4 axis is a known driver in several cancers.[2][3]

Fgfr4-IN-1 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGFR4, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling leads to decreased cell proliferation and survival in FGFR4-dependent cancer cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds KLB Klotho-β (KLB) (Co-receptor) KLB->FGFR4_inactive FGFR4_active FGFR4 (active) (Dimerized & Phosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects Leads to AKT AKT PI3K->AKT AKT->Cell_Effects Leads to Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4_active Inhibits (ATP Competition)

Figure 1: FGFR4 Signaling Pathway and Mechanism of Fgfr4-IN-1 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Fgfr4-IN-1.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for determining the IC50 of Fgfr4-IN-1 against FGFR4.[4][5][6]

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Fgfr4-IN-1

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Fgfr4-IN-1 in DMSO, and then dilute further in kinase buffer.

  • Reaction Setup: In a white assay plate, add the following components in order:

    • Kinase buffer

    • Fgfr4-IN-1 dilution or DMSO (vehicle control)

    • Recombinant FGFR4 enzyme

    • Peptide substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Fgfr4-IN-1 concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare Serial Dilution of Fgfr4-IN-1 B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP Incubate at 30°C B->C D Stop Reaction with ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Figure 2: Workflow for a Biochemical Kinase Assay.
Cell Proliferation Assay (Methylene Blue Staining)

This protocol describes a method to assess the anti-proliferative effects of Fgfr4-IN-1 on adherent cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., HuH-7)

  • Complete cell culture medium

  • Fgfr4-IN-1

  • DMSO

  • 96-well tissue culture plates

  • Methylene Blue solution (e.g., 0.5% w/v in 50% ethanol)

  • Wash buffer (e.g., Phosphate Buffered Saline - PBS)

  • Elution buffer (e.g., 1% SDS in PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Fgfr4-IN-1 or DMSO (vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Fixation and Staining:

    • Gently remove the culture medium.

    • Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

    • Wash the wells with PBS.

    • Add Methylene Blue solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the Methylene Blue solution and wash the wells extensively with water to remove unbound dye.

  • Elution: Add elution buffer to each well and incubate with shaking for 30 minutes to solubilize the dye.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 650 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of Fgfr4-IN-1 relative to the DMSO control. Determine the IC50 value as described for the biochemical assay.

A Seed Cells in 96-well Plate B Treat with Fgfr4-IN-1 Serial Dilution A->B C Incubate for 72 hours B->C D Fix and Stain with Methylene Blue C->D E Wash to Remove Excess Stain D->E F Elute Stain E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: Workflow for a Methylene Blue Cell Proliferation Assay.
Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol outlines a general procedure to detect the phosphorylation status of FGFR4 and downstream signaling proteins like ERK, providing evidence of target engagement and pathway inhibition by Fgfr4-IN-1 in a cellular context.

Materials:

  • Human cancer cell line expressing FGFR4

  • Complete cell culture medium

  • Fgfr4-IN-1

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with Fgfr4-IN-1 at various concentrations and for different durations. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-FGFR4) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-FGFR4).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Studies

While specific in vivo efficacy data for Fgfr4-IN-1 is not yet widely published, the general approach to evaluate an FGFR4 inhibitor in a preclinical setting would involve a xenograft mouse model.

General Xenograft Model Protocol:

  • Cell Implantation: Human cancer cells with activated FGFR4 signaling (e.g., HuH-7) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. Fgfr4-IN-1 would be administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group would also be included.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting, to confirm target engagement and pathway inhibition in the tumor tissue.

Conclusion

Fgfr4-IN-1 is a valuable research tool for investigating the role of FGFR4 in cancer biology and for preclinical evaluation of FGFR4-targeted therapies. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of FGFR4 inhibition. The protocols and information provided in this guide are intended to facilitate the effective use of Fgfr4-IN-1 in a research setting. As with any research compound, it is crucial to carefully design and optimize experiments for the specific cell lines and model systems being used.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Fgfr4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.[2][3] Fgfr4-IN-19 is a novel, potent, and selective small-molecule inhibitor of FGFR4. These application notes provide detailed protocols for the in vitro characterization of this compound, including biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

FGFR4 Signaling Pathway

Upon binding of the FGF19 ligand, in conjunction with the co-receptor β-klotho, FGFR4 dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and migration.[2][4]

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4_dimer FGFR4 P FGF19->FGFR4_dimer:f0 Binds B_Klotho β-Klotho B_Klotho->FGFR4_dimer:f0 Co-receptor FRS2 FRS2 FGFR4_dimer:f1->FRS2 JAK JAK FGFR4_dimer:f1->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Fgfr4_IN_19 This compound Fgfr4_IN_19->FGFR4_dimer:f1 Inhibits Phosphorylation Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FGFR4 - Poly(E,Y) Substrate - ATP - this compound Dilutions start->reagents reaction Incubate Kinase Reaction: - Add reagents to 384-well plate - Incubate for 60 min at 30°C reagents->reaction adp_glo Add ADP-Glo™ Reagent: - Stops kinase reaction - Depletes remaining ATP - Incubate for 40 min at RT reaction->adp_glo detection Add Kinase Detection Reagent: - Converts ADP to ATP - Generates luminescent signal - Incubate for 30 min at RT adp_glo->detection readout Measure Luminescence: - Use a plate reader detection->readout analysis Data Analysis: - Plot luminescence vs. inhibitor concentration - Calculate IC₅₀ readout->analysis end End analysis->end Western_Blot_Workflow start Start: Culture Cells treatment Treat Cells with this compound (e.g., 2-6 hours) start->treatment lysis Lyse Cells & Quantify Protein treatment->lysis sds_page SDS-PAGE: Separate Proteins by Size lysis->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., 5% BSA) transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., p-FGFR4, p-AKT, Total AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate secondary_ab->detection imaging Image Blots detection->imaging end End: Analyze Band Intensity imaging->end

References

Application Notes and Protocols for a Selective FGFR4 Inhibitor (Fgfr4-IN-19) in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] The FGF19-FGFR4 signaling axis is particularly important in bile acid homeostasis.[2] However, aberrant activation of this pathway has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC), where FGF19 is frequently overexpressed.[1][2][3] This dysregulation leads to uncontrolled tumor cell growth and survival, making FGFR4 an attractive therapeutic target.[3][4][5]

Fgfr4-IN-19 is a potent and selective small-molecule inhibitor designed to target FGFR4. By blocking the kinase activity of FGFR4, this compound aims to halt downstream signaling cascades, thereby inhibiting tumor growth in cancers dependent on the FGF19-FGFR4 axis. Preclinical evaluation in in vivo xenograft models is a critical step in validating the anti-tumor efficacy and characterizing the pharmacological properties of this compound.

This document provides detailed application notes and protocols for utilizing this compound in a cell line-derived xenograft (CDX) mouse model.

Mechanism of Action and Signaling Pathway

FGFR4 signaling is initiated by the binding of FGF19 to a complex formed by FGFR4 and its co-receptor, β-Klotho. This binding event induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[6] The activated receptor then serves as a docking site for various adaptor proteins, leading to the activation of multiple downstream signaling pathways critical for cell proliferation and survival, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • STAT3 Pathway: Involved in cell survival and proliferation.

This compound is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways. This blockade is expected to induce cell cycle arrest and apoptosis in tumor cells that are dependent on FGFR4 signaling.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Beta-Klotho Beta-Klotho Beta-Klotho->FGFR4 P_FGFR4 p-FGFR4 FGFR4->P_FGFR4 Autophosphorylation RAS RAS P_FGFR4->RAS Activates PI3K PI3K P_FGFR4->PI3K Activates JAK JAK P_FGFR4->JAK Activates This compound This compound This compound->P_FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Survival

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Xenograft Studies

In vivo xenograft models are essential for evaluating the anti-tumor efficacy of this compound. These studies typically involve the subcutaneous implantation of human cancer cells with known FGF19-FGFR4 pathway activation into immunodeficient mice.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical in vivo xenograft study of this compound.

Table 1: Study Design and Parameters

ParameterDescription
Animal Model Athymic Nude Mice (nu/nu), female, 6-8 weeks old
Cell Line Hep3B (Human Hepatocellular Carcinoma, FGF19-driven)
Tumor Implantation 5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1) subcutaneously
Tumor Randomization Average tumor volume of 150-200 mm³
Treatment Groups 1. Vehicle Control (e.g., 0.5% HPMC in water) 2. This compound (25 mg/kg) 3. This compound (50 mg/kg)
Administration Oral gavage (PO), once daily (QD)
Study Duration 21 days
Endpoints Tumor volume, body weight, clinical observations

Table 2: Efficacy Data (Day 21)

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control 1500 ± 120-+5.0 ± 1.5
This compound (25 mg/kg) 750 ± 9550%+3.5 ± 2.0
This compound (50 mg/kg) 375 ± 6075%+2.0 ± 1.8

% TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments.

Cell Culture and Preparation
  • Culture Hep3B cells in the recommended medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to ensure viability is >95%.

  • Resuspend the cells in a 1:1 mixture of sterile, serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

Animal Handling and Tumor Implantation
  • Acclimate female athymic nude mice for at least one week before the experiment.

  • Anesthetize the mice prior to implantation.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the animals for tumor growth.

Tumor Monitoring and Grouping
  • Measure tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups, ensuring the average tumor volume is similar across all groups.

This compound Formulation and Administration
  • Prepare the this compound formulation fresh daily.

  • Suspend the required amount of this compound powder in the vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).

  • Ensure a homogenous suspension by vortexing or sonicating.

  • Administer the formulation or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, once daily).

Monitoring and Endpoint
  • Record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Monitor the general health and behavior of the mice daily.

  • The study can be terminated after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).

  • At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-ERK), while another can be fixed for histological analysis (e.g., H&E, Ki-67 staining).

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Hep3B) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 4. Tumor Cell Implantation Cell_Harvest->Implantation Animal_Acclimation 3. Animal Acclimation (Nude Mice) Animal_Acclimation->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment 7. Treatment Administration (Vehicle / this compound) Randomization->Treatment Monitoring 8. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 9. Study Endpoint & Sample Collection Monitoring->Endpoint Data_Analysis 10. Data Analysis & Reporting Endpoint->Data_Analysis

References

Application Notes and Protocols for Fgfr4-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, tissue repair, and embryonic development.[1][2] Aberrant FGFR4 signaling, often driven by amplification or overexpression of its ligand FGF19, is a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][3][4] Fgfr4-IN-1 is a potent and highly selective inhibitor of FGFR4, offering a valuable tool for investigating the biological functions of FGFR4 and for preclinical evaluation of FGFR4-targeted therapies.[5][6] These application notes provide detailed protocols for the use of Fgfr4-IN-1 in cell culture experiments.

Mechanism of Action

Fgfr4-IN-1 is a potent inhibitor of FGFR4 with a reported IC50 value of 0.7 nM in biochemical assays.[5][6] Its mechanism of action is believed to be through the formation of a covalent bond with a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain.[4][7] This cysteine is not present in other FGFR family members (FGFR1-3), which contributes to the high selectivity of inhibitors targeting this residue.[4][7] By binding to the ATP-binding pocket and forming this covalent linkage, Fgfr4-IN-1 irreversibly inactivates the kinase, thereby blocking the autophosphorylation of FGFR4 and the subsequent activation of downstream signaling pathways.[7][8]

The primary signaling cascades downstream of FGFR4 include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[9][10] Inhibition of FGFR4 by Fgfr4-IN-1 leads to the suppression of these pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells with an activated FGFR4 signaling axis.[11][12]

Signaling Pathway Diagram

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PLCg PLCγ FGFR4->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits (Covalent)

Caption: Fgfr4-IN-1 covalently inhibits FGFR4, blocking downstream signaling pathways.

Quantitative Data

The following tables summarize the in vitro activity of Fgfr4-IN-1 and other relevant FGFR4 inhibitors.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Fgfr4-IN-1 FGFR4 0.7 -Biochemical Assay[5][6]
Fgfr4-IN-1 HuH-7 7.8 HuH-7Proliferation Assay[6]
FGF401 (Roblitinib)FGFR437Ba/F3-FGFR4Proliferation Assay[5]
BLU-554 (Fisogatinib)FGFR45-Biochemical Assay[1]
Compound 1pFGFR49-Cellular Assay[7]

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol describes a method to determine the effect of Fgfr4-IN-1 on the proliferation of adherent cancer cell lines, such as the hepatocellular carcinoma cell line HuH-7.

Materials:

  • Fgfr4-IN-1 (prepare a 10 mM stock solution in DMSO)

  • HuH-7 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the HuH-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Fgfr4-IN-1 in complete growth medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

    • Include a DMSO-only control (vehicle control).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Fgfr4-IN-1 or DMSO to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.[6]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[6]

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background OD from a well with no cells.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

    • Plot the percentage of inhibition against the log concentration of Fgfr4-IN-1 and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_process Day 5: Processing & Analysis A Seed Cells (e.g., 5,000 cells/well) B Incubate 24h (37°C, 5% CO2) A->B D Treat Cells B->D C Prepare Fgfr4-IN-1 Serial Dilutions C->D E Incubate 72h (37°C, 5% CO2) D->E F Fix Cells (TCA) E->F G Stain with SRB F->G H Solubilize Dye (Tris Base) G->H I Read Absorbance (510 nm) H->I J Data Analysis (Calculate IC50) I->J

Caption: Workflow for determining the anti-proliferative effects of Fgfr4-IN-1.

Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol provides a method to assess the inhibitory effect of Fgfr4-IN-1 on the phosphorylation of FGFR4 and its downstream targets, such as AKT and ERK.

Materials:

  • Fgfr4-IN-1

  • Cell line with activated FGFR4 signaling (e.g., HuH-7, Hep3B)[4]

  • Complete growth medium

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours if necessary to reduce basal signaling.

    • Treat the cells with various concentrations of Fgfr4-IN-1 (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Storage and Handling

Fgfr4-IN-1 is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.[6][13] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] It is advisable to prepare fresh working dilutions from the stock solution for each experiment.[13]

Troubleshooting

  • Low Inhibitory Activity:

    • Ensure the compound has been properly dissolved and stored.

    • Verify the activation status of the FGFR4 pathway in the cell line used.

    • Optimize the incubation time and concentration of the inhibitor.

  • High Background in Western Blots:

    • Ensure adequate blocking of the membrane.

    • Optimize antibody concentrations and washing steps.

  • Variability in Proliferation Assays:

    • Ensure consistent cell seeding density.

    • Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

    • Ensure proper mixing of the compound in the medium.

Conclusion

Fgfr4-IN-1 is a valuable research tool for studying the role of FGFR4 in normal physiology and disease. The protocols provided here offer a starting point for utilizing this potent and selective inhibitor in cell culture-based experiments. As with any experimental system, optimization of conditions for specific cell lines and research questions is recommended.

References

Application Notes and Protocols for a Selective FGFR4 Inhibitor in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific dosage and protocol information for a compound designated "Fgfr4-IN-19" is not publicly available. The following application notes and protocols are based on data from published preclinical studies of other potent and selective FGFR4 inhibitors, namely INCB062079 and H3B-6527 , and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various cellular processes.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been identified as an oncogenic driver in a subset of human cancers, most notably in hepatocellular carcinoma (HCC) where amplification of the FGF19 gene is observed.[2] Selective inhibition of FGFR4 presents a promising therapeutic strategy for these FGF19-driven malignancies.[3][4]

These notes provide an overview of the in vivo application of a selective FGFR4 inhibitor in mouse models of cancer, focusing on dosage, administration, and experimental protocols for evaluating anti-tumor efficacy.

Data Presentation: In Vivo Dosage of Selective FGFR4 Inhibitors

The following tables summarize reported dosages for two well-characterized selective FGFR4 inhibitors in mouse xenograft models. These serve as a starting point for determining the appropriate dosage for a novel FGFR4 inhibitor like this compound.

Table 1: Dosage and Administration of H3B-6527 in Mouse Models

Mouse ModelCell Line/Tumor TypeDosageAdministration RouteDosing ScheduleReference
Nude MiceHep3B (HCC) Xenograft30, 100, 300 mg/kgOralTwice Daily (BID)[5]
Nude MiceHep3B (HCC) Xenograft300 mg/kgOralOnce Daily (QD)[6]
Nude MiceKYSE150, KYSE450 (ESCC) Xenografts10 mg/kgIntraperitonealOnce Daily (QD)[1]
Nude MiceHCC Patient-Derived Xenograft (PDX)100 mg/kgOralTwice Daily (BID)[2]

Table 2: Dosage and Administration of INCB062079 in Mouse Models

Mouse ModelTumor TypeDosageAdministration RouteDosing ScheduleReference
Not SpecifiedFGF19-dependent cancers10-30 mg/kgOralTwice Daily (BID)[7]

Note: The optimal dosage for any new compound, including this compound, must be determined empirically through dose-escalation and maximum tolerated dose (MTD) studies.

Experimental Protocols

Preparation of FGFR4 Inhibitor for In Vivo Administration

Poorly soluble small molecule inhibitors often require specific formulations for in vivo use. A common vehicle for oral gavage administration consists of:

  • 10% DMSO

  • 18% Cremophor EL

  • 72% sterile 5% dextrose in water (D5W)

Protocol:

  • Dissolve the FGFR4 inhibitor powder completely in 100% DMSO.

  • In a separate sterile tube, mix the Cremophor EL and D5W.

  • Slowly add the inhibitor/DMSO solution to the Cremophor/D5W mixture while vortexing to prevent precipitation.

  • The final formulation should be prepared fresh daily before administration.

Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the FGF19-positive Hep3B human HCC cell line.

Materials:

  • Hep3B human hepatocellular carcinoma cell line

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)[8]

  • Matrigel® Basement Membrane Matrix

  • Sterile phosphate-buffered saline (PBS) or serum-free medium

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture Hep3B cells under standard conditions until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to pellet the cells.

  • Wash the cell pellet with sterile PBS or serum-free medium and resuspend.

  • Perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >95%.

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel on ice to a final concentration of 10-20 million cells/mL.

  • Anesthetize the mice.

  • Subcutaneously inject 100-200 µL of the cell suspension (typically containing 1-5 million cells) into the flank of each mouse.[9][10]

  • Monitor the mice for tumor formation. Tumors typically become palpable within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

  • Begin treatment with the FGFR4 inhibitor or vehicle control according to the desired dosage and schedule.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor mouse body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and collect tumors and other tissues for downstream analysis (e.g., pharmacodynamics, histology).

Visualizations: Signaling Pathway and Experimental Workflow

FGF19-FGFR4 Signaling Pathway

The following diagram illustrates the key components of the FGF19-FGFR4 signaling pathway, which is the target of this compound.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor FGFR4 Inhibitor (this compound) Inhibitor->FGFR4 Inhibits InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Cell Culture (e.g., Hep3B) B 2. Cell Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups (Tumor Volume ~150 mm³) C->D E 5. Daily Dosing (Vehicle vs. This compound) Oral Gavage D->E F 6. Monitor Tumor Volume & Body Weight (2-3x/week) E->F G 7. Euthanasia & Tissue Collection F->G H 8. Pharmacodynamic Analysis (e.g., p-ERK, CYP7A1 levels) G->H I 9. Data Analysis & Reporting (Tumor Growth Inhibition) G->I

References

Application Notes and Protocols: Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). These guidelines cover solubility, preparation of solutions for in vitro and in vivo studies, and relevant biological context.

Introduction to Fgfr4-IN-1

Fgfr4-IN-1 is a small molecule inhibitor targeting the FGFR4 tyrosine kinase. The aberrant activation of the FGF19-FGFR4 signaling axis is a known driver in the progression of various cancers, most notably hepatocellular carcinoma (HCC).[1][2] FGFR4, a member of the fibroblast growth factor receptor family, plays a crucial role in cell growth, differentiation, and metabolism.[2][3] Fgfr4-IN-1 offers a valuable tool for studying the biological functions of FGFR4 and for preclinical research into FGFR4-driven malignancies.

Chemical Properties:

  • Molecular Formula: C₂₄H₂₇N₇O₅

  • Molecular Weight: 493.52 g/mol

  • CAS Number: 1708971-72-5

Quantitative Data

Table 1: Inhibitory Activity of Fgfr4-IN-1
TargetAssay TypeIC₅₀ ValueCell LineNotes
FGFR4Kinase Assay0.7 nM-Potent and selective inhibition.[4][5]
HuH-7 CellsProliferation Assay7.8 nMHuH-7Demonstrates antiproliferative activity in a hepatocellular carcinoma cell line.[5]
SK-HEP1 CellsProliferation Assay> 10,000 nMSK-HEP1Low activity in cells without FGFR4 gene amplification.[5]
Table 2: Solubility of Fgfr4-IN-1
SolventConcentrationNotes
DMSO6.4 mg/mL (12.97 mM)Warming may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[5][6]
DMSOup to 12 mg/mL (21.41 mM)Requires sonication to dissolve.[7]

Signaling Pathway and Experimental Workflow

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway. FGF19, the primary ligand, binds to a complex of FGFR4 and its co-receptor β-Klotho. This binding event induces receptor dimerization, autophosphorylation of the kinase domain, and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Fgfr4-IN-1 acts by inhibiting the ATP-binding site within the FGFR4 kinase domain, thereby blocking these downstream signals.

FGFR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream FGFR4 FGFR4 RAS RAS FGFR4->RAS Activates KLB β-Klotho KLB->FGFR4 Co-receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FGF19 FGF19 Ligand FGF19->FGFR4 Binds Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits (ATP-competitive) Experimental_Workflow A 1. Cell Seeding (e.g., HuH-7 cells in 96-well plate) B 2. Compound Treatment (Add Fgfr4-IN-1 dilutions and DMSO control) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., Methylene Blue Staining or CellTiter-Glo) C->D E 5. Data Acquisition (Measure absorbance or luminescence) D->E F 6. Analysis (Calculate IC₅₀ value) E->F

References

Application Notes and Protocols for Assessing FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4), a key receptor tyrosine kinase implicated in various cancers. The following sections detail the Western blot protocol for analyzing FGFR4 phosphorylation and downstream signaling, as well as methods for evaluating the cellular consequences of FGFR4 inhibition, including effects on cell viability, apoptosis, and cell cycle progression.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that regulate a multitude of cellular processes, including cell proliferation, differentiation, and migration.[1] The FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, such as FGF19, to the extracellular domain of the receptor.[1][2] This binding event, often facilitated by a co-receptor like Klotho beta (KLB), induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][3]

These phosphorylated tyrosine residues serve as docking sites for various adaptor and signaling proteins, leading to the activation of multiple downstream pathways. Key signaling cascades activated by FGFR4 include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.[1]

  • PI3K-AKT Pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.[1]

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.[4]

  • STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be activated by FGFR4, leading to their translocation to the nucleus and regulation of gene expression.[1][2]

Dysregulation of the FGFR4 signaling pathway, often through receptor overexpression or activating mutations, is a known driver of tumorigenesis in several cancers, making it an attractive target for therapeutic intervention.[1]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 FGF19->FGFR4_inactive KLB KLB KLB->FGFR4_inactive FGFR4_active p-FGFR4 FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylation PLCG PLCγ FGFR4_active->PLCG STAT STAT FGFR4_active->STAT pFRS2 p-FRS2 GRB2 GRB2 pFRS2->GRB2 PI3K PI3K pFRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Apoptosis Inhibition of Apoptosis pAKT->Apoptosis pSTAT p-STAT STAT->pSTAT Phosphorylation pSTAT->Proliferation Inhibitor FGFR4 Inhibitor Inhibitor->FGFR4_active Inhibition

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Experimental Protocol 1: Western Blot Analysis of FGFR4 Inhibition

This protocol details the use of Western blotting to assess the inhibition of FGFR4 phosphorylation and its downstream signaling pathways.

Materials
  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-FGFR (Tyr653/654)

    • Rabbit anti-FGFR4

    • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-p-AKT (Ser473)

    • Rabbit anti-AKT

    • Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat cells with varying concentrations of the FGFR4 inhibitor or vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.[5]

    • Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes with occasional vortexing.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[6]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[8]

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[8]

    • Normalize the phosphoprotein signal to the total protein signal for each respective target. Further normalize these ratios to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.[8]

Data Presentation
Treatment Groupp-FGFR4 / Total FGFR4 (Normalized Intensity)p-ERK / Total ERK (Normalized Intensity)p-AKT / Total AKT (Normalized Intensity)
Vehicle Control1.00 ± 0.081.00 ± 0.111.00 ± 0.09
FGFR4 Inhibitor (Low Conc.)0.45 ± 0.050.52 ± 0.060.61 ± 0.07
FGFR4 Inhibitor (High Conc.)0.12 ± 0.030.18 ± 0.040.25 ± 0.05

Data are represented as mean ± SD from three independent experiments.

Experimental Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with an FGFR4 inhibitor.

Materials
  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's buffer)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[9]

  • Compound Treatment:

    • Treat cells with a serial dilution of the FGFR4 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.[9]

  • MTT/MTS Addition:

    • For MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

    • For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement:

    • For MTT assay, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

    • For MTS assay, measure the absorbance directly at 490 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[9]

Data Presentation
Inhibitor Concentration% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 6.1
0.01 µM95 ± 4.888 ± 5.5
0.1 µM78 ± 6.365 ± 4.9
1 µM52 ± 4.141 ± 3.8
10 µM21 ± 3.515 ± 2.9

Data are represented as mean ± SD from three independent experiments.

Experimental Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following FGFR4 inhibitor treatment.

Materials
  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure
  • Cell Treatment and Harvesting:

    • Treat cells with the FGFR4 inhibitor at various concentrations for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.[10]

  • Staining:

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

Data Presentation
Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.5 ± 2.13.5 ± 0.84.0 ± 1.1
FGFR4 Inhibitor (Low Conc.)75.8 ± 3.515.2 ± 2.49.0 ± 1.9
FGFR4 Inhibitor (High Conc.)41.3 ± 4.238.6 ± 3.720.1 ± 3.1

Data are represented as mean ± SD from three independent experiments.

Experimental Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with an FGFR4 inhibitor.

Materials
  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure
  • Cell Treatment and Fixation:

    • Treat cells with the FGFR4 inhibitor for 24 or 48 hours.

    • Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[11]

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.[11]

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Data Presentation
Treatment Group (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45.2 ± 3.135.8 ± 2.519.0 ± 1.9
FGFR4 Inhibitor (Low Conc.)58.9 ± 4.028.1 ± 2.213.0 ± 1.5
FGFR4 Inhibitor (High Conc.)72.1 ± 5.315.5 ± 1.812.4 ± 1.7

Data are represented as mean ± SD from three independent experiments.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with FGFR4 Inhibitor (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis Viability Cell Viability Assay (MTT / MTS) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle WB Western Blotting (p-FGFR4, p-ERK, p-AKT) Lysis->WB WB_Analysis Densitometry Analysis WB->WB_Analysis Assay_Analysis Flow Cytometry / Plate Reader Data Analysis Viability->Assay_Analysis Apoptosis->Assay_Analysis CellCycle->Assay_Analysis

References

Application Notes and Protocols for Studying Drug Resistance with Fgfr4-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical driver in the pathogenesis of various cancers, particularly hepatocellular carcinoma and certain breast cancers. The development of selective FGFR4 inhibitors, such as Fgfr4-IN-1, offers a promising therapeutic strategy. However, the emergence of drug resistance remains a significant clinical challenge. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, making it an invaluable tool for studying the molecular mechanisms that confer resistance to FGFR4-targeted therapies.[1] These application notes provide detailed protocols for utilizing Fgfr4-IN-1 to generate and characterize drug-resistant cancer cell line models, investigate resistance mechanisms, and evaluate potential strategies to overcome resistance.

Fgfr4-IN-1: A Potent and Selective FGFR4 Inhibitor

Fgfr4-IN-1 demonstrates high potency against the FGFR4 kinase, with a reported IC50 of 0.7 nM.[1] It also effectively inhibits the proliferation of cancer cell lines with activated FGFR4 signaling, such as the HuH-7 hepatocellular carcinoma cell line, with an IC50 of 7.8 nM.[1] This selectivity allows for the precise investigation of FGFR4-mediated signaling and resistance.

CompoundTargetIC50 (nM)Cell Line (FGFR4-dependent)IC50 (nM)
Fgfr4-IN-1FGFR40.7[1]HuH-77.8[1]
Fgfr4-IN-1FGFR4-Hep 3B28.9[1]

Mechanisms of Resistance to FGFR4 Inhibition

Acquired resistance to FGFR4 inhibitors can arise through various mechanisms, which can be broadly categorized as on-target alterations or the activation of bypass signaling pathways. Understanding these mechanisms is crucial for developing effective second-line therapies.

On-Target Resistance:

  • Gatekeeper Mutations: Mutations in the FGFR4 kinase domain can prevent the binding of the inhibitor, rendering it ineffective.

Off-Target Resistance (Bypass Pathways):

  • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as EGFR or MET, can provide alternative signaling routes for cell survival and proliferation, bypassing the need for FGFR4 signaling.[2][3]

  • Downstream Signaling Activation: Activation of key downstream signaling nodes, such as the PI3K/AKT/mTOR pathway, can sustain pro-survival signals despite FGFR4 inhibition.[2][3]

  • Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to various targeted therapies.

Experimental Protocols

The following protocols are provided as a guide for using Fgfr4-IN-1 to study drug resistance. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Generation of Fgfr4-IN-1-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to Fgfr4-IN-1 through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line with sensitivity to Fgfr4-IN-1 (e.g., HuH-7)

  • Complete cell culture medium

  • Fgfr4-IN-1 (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Multi-well plate reader

Procedure:

  • Determine the initial IC50 of Fgfr4-IN-1:

    • Seed parental cells in a 96-well plate.

    • Treat with a serial dilution of Fgfr4-IN-1 for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing Fgfr4-IN-1 at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain a parallel culture with DMSO as a vehicle control.

  • Dose Escalation:

    • Continuously culture the cells in the Fgfr4-IN-1-containing medium, changing the medium every 3-4 days.

    • Once the cells resume a normal growth rate, gradually increase the Fgfr4-IN-1 concentration (e.g., by 1.5 to 2-fold).

  • Isolation of Resistant Clones:

    • Once the cells can proliferate in a high concentration of Fgfr4-IN-1 (e.g., >10-fold the initial IC50), resistant polyclonal populations are established.

    • Resistant clones can be isolated by single-cell cloning if a homogenous population is desired.

  • Confirmation of Resistance:

    • Expand the resistant clones and re-determine their IC50 for Fgfr4-IN-1. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.

    • Maintain the resistant cell lines in a medium containing a maintenance dose of Fgfr4-IN-1 to preserve the resistant phenotype.

Data Presentation: Representative IC50 Shift in Resistant Cells

The following table illustrates the expected shift in IC50 values for a hypothetical Fgfr4-IN-1-resistant cell line.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental HuH-7Fgfr4-IN-181
HuH-7-ResistantFgfr4-IN-112015
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the sensitivity of parental and resistant cell lines to Fgfr4-IN-1.

Materials:

  • Parental and resistant cells

  • Complete cell culture medium

  • Fgfr4-IN-1

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of Fgfr4-IN-1 for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Read the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating changes in signaling pathways in resistant cells compared to parental cells.

Materials:

  • Parental and resistant cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-EGFR, anti-MET, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse parental and resistant cells (with and without Fgfr4-IN-1 treatment) and determine protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation: Representative Changes in Protein Expression in Resistant Cells

This table shows hypothetical quantitative data from a western blot analysis comparing parental and resistant cells.

ProteinCell LineRelative Expression (Normalized to Loading Control)Fold Change (Resistant/Parental)
p-FGFR4Parental1.0-
p-FGFR4Resistant0.80.8
p-AKTParental1.0-
p-AKTResistant3.53.5
p-ERKParental1.0-
p-ERKResistant0.90.9
EGFRParental1.0-
EGFRResistant4.24.2

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT3 JAK-STAT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates JAK JAK FGFR4->JAK GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation, Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell Growth, Survival mTOR->Cell_Growth_Survival STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription STAT3->Gene_Transcription

Caption: Simplified FGFR4 signaling cascade leading to cell proliferation and survival.

Mechanisms of Acquired Resistance to Fgfr4-IN-1

Resistance_Mechanisms Mechanisms of Acquired Resistance to Fgfr4-IN-1 cluster_Bypass Bypass Pathways Fgfr4_IN_1 Fgfr4-IN-1 FGFR4 FGFR4 Fgfr4_IN_1->FGFR4 Inhibits Resistance Drug Resistance & Cell Survival FGFR4->Resistance Inhibition leads to cell death (sensitive) Gatekeeper_Mutation Gatekeeper Mutation (e.g., V550L) Gatekeeper_Mutation->FGFR4 Alters drug binding site Bypass_Signaling Bypass Signaling Activation Bypass_Signaling->Resistance Promotes EGFR EGFR EGFR->Bypass_Signaling MET MET MET->Bypass_Signaling PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Activation PI3K_AKT_mTOR->Bypass_Signaling

Caption: Key mechanisms leading to resistance against Fgfr4-IN-1.

Experimental Workflow for Developing Resistant Cell Lines

Experimental_Workflow Workflow for Generating Fgfr4-IN-1 Resistant Cell Lines Start Parental Cell Line Determine_IC50 Determine Initial IC50 of Fgfr4-IN-1 Start->Determine_IC50 Continuous_Exposure Continuous Exposure to Escalating Doses of Fgfr4-IN-1 Determine_IC50->Continuous_Exposure Monitor_Growth Monitor Cell Growth and Viability Continuous_Exposure->Monitor_Growth Monitor_Growth->Continuous_Exposure Increase dose Isolate_Clones Isolate Resistant Clones Monitor_Growth->Isolate_Clones Resistance achieved Confirm_Resistance Confirm Resistance (Re-determine IC50) Isolate_Clones->Confirm_Resistance Characterize Characterize Resistance Mechanisms Confirm_Resistance->Characterize

Caption: Step-by-step workflow for the in vitro development of drug resistance.

References

Application Notes: Immunohistochemical Analysis of the FGFR4 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, along with its primary ligand Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various biological processes, including bile acid metabolism, cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis is increasingly implicated in the development and progression of several cancers, such as hepatocellular carcinoma, breast cancer, and ovarian cancer.[1][2][3][4] Consequently, FGFR4 and its downstream effectors have emerged as important biomarkers and potential therapeutic targets.

Immunohistochemistry (IHC) is a powerful technique for evaluating the expression and localization of these pathway markers within the tissue microenvironment. By providing spatial context, IHC helps researchers and clinicians to understand the pathway's activation status in tumor cells versus stromal compartments, assess correlations with histopathological features, and evaluate the pharmacodynamic effects of targeted therapies. These application notes provide an overview of key FGFR4 pathway markers and detailed protocols for their detection by IHC.

The FGFR4 Signaling Pathway

Upon binding of its ligand (primarily FGF19), FGFR4 dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins.[5][6] A key immediate downstream event is the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[2] Phosphorylated FRS2 recruits the GRB2/SOS complex, which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway, a major driver of cell proliferation.[2] Additionally, the FGFR4 pathway can activate the PI3K/AKT pathway, which is critical for cell survival and growth.[2] Cross-talk with other pathways, such as the Wnt/β-catenin pathway, has also been reported, linking FGFR4 to processes of cell fate and metastasis.[2][7]

Key IHC markers for assessing this pathway include:

  • FGFR4 : To determine the expression level of the receptor itself.

  • Phospho-FRS2 (p-FRS2) : As a direct indicator of receptor activation.

  • Phospho-ERK1/2 (p-ERK) : To measure the activation of the downstream MAPK pathway. Nuclear localization of p-ERK is often associated with active signaling.[8][9]

  • β-catenin : To assess potential cross-talk with the Wnt pathway. Nuclear accumulation is a hallmark of Wnt pathway activation.[7][10]

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds pFRS2 p-FRS2 FGFR4->pFRS2 Phosphorylates beta_catenin β-catenin FGFR4->beta_catenin Crosstalk Grb2_SOS Grb2/SOS pFRS2->Grb2_SOS Recruits PI3K PI3K pFRS2->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK MEK->pERK Proliferation Proliferation, Survival, Metastasis pERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation beta_catenin->Proliferation

Caption: A simplified diagram of the FGFR4 signaling cascade.

Quantitative Data Summary

Immunohistochemical studies have quantified FGFR4 expression across various malignancies, often linking high expression to adverse clinicopathological features and poor prognosis.

Cancer TypeCohort SizeHigh FGFR4 Expression (%)Key Associations with High FGFR4 ExpressionReference(s)
Ovarian Cancer (High-Grade Serous)18355.7%Decreased overall survival.[4][11]
Ovarian Cancer99543.2% - 72.1% (depending on antibody)Association with advanced FIGO stage, high grade, and residual disease.[12][13]
Pancreatic Ductal Adenocarcinoma9951.5%Shorter disease-free survival.[14]
Gastric Cancer17544%Worse 5-year survival rates (though not statistically significant in this study).[15]
Nasopharyngeal Carcinoma5563.6%Correlation with higher clinical stage and lower overall survival rate.[16]

Experimental Protocols

The following are generalized protocols for the immunohistochemical detection of FGFR4 pathway markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: These protocols should be optimized for individual laboratory conditions, specific antibodies, and tissue types.

IHC_Workflow General IHC Workflow for FFPE Tissues cluster_prep Sample Preparation cluster_staining Antigen Retrieval & Staining cluster_final Visualization Deparaffinization 1. Deparaffinization (Xylene) Rehydration 2. Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval 3. Antigen Retrieval (Heat-Induced, e.g., Citrate/EDTA) Rehydration->AntigenRetrieval Blocking_Peroxidase 4. Peroxidase Block (e.g., 3% H2O2) AntigenRetrieval->Blocking_Peroxidase Blocking_Serum 5. Protein Block (Normal Serum) Blocking_Peroxidase->Blocking_Serum PrimaryAb 6. Primary Antibody Incubation (Overnight at 4°C) Blocking_Serum->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Detection (e.g., HRP Polymer & DAB) SecondaryAb->Detection Counterstain 9. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Clearing 10. Dehydration & Clearing Counterstain->Dehydration_Clearing Mounting 11. Mounting & Coverslipping Dehydration_Clearing->Mounting

Caption: A standard workflow for immunohistochemistry on FFPE sections.

Protocol 1: FGFR4 Staining

1. Materials

  • FFPE tissue sections (4-5 µm thick) on charged slides.

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%).

  • Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[17]

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST).

  • Peroxidase Block: 3% Hydrogen Peroxide.

  • Blocking Buffer: 5% Normal Goat Serum in TBST.

  • Primary Antibody:

    • Rabbit polyclonal anti-FGFR4 (e.g., Proteintech 11098-1-AP) at 1:200 dilution.[17]

    • Rabbit polyclonal anti-FGFR4 (e.g., Sigma-Aldrich HPA027273) at 1:50-1:200 dilution.[3][18]

    • Mouse monoclonal anti-FGFR4 (e.g., Thermo Fisher MA5-15350) at 1:200-1:1000 dilution.[19]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.

  • Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.

  • Counterstain: Harris Hematoxylin.

  • Mounting Medium.

2. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 10 minutes each.[20]

    • Rehydrate through 100% ethanol (2x 10 min), 95% ethanol (1x 5 min), and 70% ethanol (1x 5 min).[20]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in Tris-EDTA buffer (pH 9.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[17][21]

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Staining:

    • Rinse slides in TBST (3x 5 min).

    • Incubate with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse in TBST (3x 5 min).

    • Apply Blocking Buffer and incubate for 30-60 minutes at room temperature.

    • Drain blocking buffer and apply diluted primary anti-FGFR4 antibody. Incubate overnight at 4°C in a humidified chamber.

    • Rinse in TBST (3x 5 min).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Rinse in TBST (3x 5 min).

    • Apply DAB solution and incubate until brown staining develops (monitor under a microscope, typically 1-10 minutes).

  • Counterstaining and Mounting:

    • Rinse slides in distilled water to stop the DAB reaction.

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing agent.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

3. Expected Results

  • Positive staining appears as a brown precipitate. FGFR4 localization is typically observed in the cytoplasm and/or cell membrane.[13]

Protocol 2: Phospho-FRS2 (p-FRS2) Staining

1. Materials

  • Same as Protocol 1, with the following modifications:

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, pH 6.0).

  • Primary Antibody:

    • Rabbit polyclonal anti-Phospho-FRS2 (Tyr196) (e.g., Thermo Fisher PA5-105926) at 1:50-1:200 dilution.[22]

    • Rabbit polyclonal anti-Phospho-FRS2 (Tyr436) (e.g., Thermo Fisher PA5-118578) at 1:50-1:200 dilution.[23]

2. Procedure

  • Follow the procedure for FGFR4, but use Sodium Citrate Buffer (pH 6.0) for antigen retrieval and the appropriate p-FRS2 primary antibody.

3. Expected Results

  • Positive staining (brown precipitate) indicates activated FRS2, typically localized to the cytoplasm and near the cell membrane.

Protocol 3: Phospho-ERK1/2 (p-ERK) Staining

1. Materials

  • Same as Protocol 1, with the following modifications:

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, pH 6.0) or an alkaline buffer may enhance signal.[8]

  • Primary Antibody:

    • Rabbit monoclonal anti-Phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, clone D13.14.4E). Dilution should be optimized (typically 1:100-1:400).

2. Procedure

  • Follow the procedure for FGFR4, using the specified antigen retrieval buffer and the p-ERK primary antibody.

3. Expected Results

  • Positive staining (brown precipitate) can be observed in the nucleus and/or cytoplasm.[8][9][24] Nuclear staining is often considered a marker of active signal transduction to the nucleus to regulate transcription.[8]

Protocol 4: β-catenin Staining

1. Materials

  • Same as Protocol 1, with the following modifications:

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, pH 6.0).[25]

  • Primary Antibody:

    • Rabbit monoclonal anti-β-catenin (e.g., Cell Signaling Technology #9562) at 1:200-1:400 dilution.[25]

    • Mouse monoclonal anti-β-catenin (e.g., BD Biosciences).

2. Procedure

  • Follow the procedure for FGFR4, using Sodium Citrate Buffer for antigen retrieval and the β-catenin primary antibody. Some protocols recommend blocking endogenous avidin (B1170675) and biotin (B1667282) if using an ABC detection kit.[25]

3. Expected Results

  • In normal epithelial tissues, β-catenin staining is primarily membranous, associated with cell-cell adhesion.[7]

  • In cases of activated Wnt signaling, a hallmark is the accumulation of β-catenin in the cytoplasm and, critically, its translocation to the nucleus, where it acts as a transcriptional co-activator.[7][10] Therefore, both localization and intensity should be scored.

References

Troubleshooting & Optimization

optimizing Fgfr4-IN-19 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fgfr4-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this potent and selective FGFR4 inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[1][2] It achieves its high potency and selectivity by covalently binding to a specific cysteine residue (C552) located in the kinase domain of FGFR4.[1][2] This irreversible binding blocks the autophosphorylation and activation of FGFR4, thereby inhibiting downstream signaling pathways.[3]

Q2: Which signaling pathways are downstream of FGFR4 and are affected by this compound?

Upon activation by its primary ligand, FGF19, FGFR4 initiates several downstream signaling cascades that are implicated in cell proliferation, survival, and migration.[4] this compound treatment will inhibit these pathways, which primarily include:

  • Ras-Raf-MAPK pathway: Involved in cell proliferation.

  • PI3K-AKT pathway: Crucial for cell survival and anti-apoptotic signals.[4][5]

  • STAT signaling pathway: Plays a role in cell proliferation and differentiation.

Inhibition of these pathways ultimately leads to decreased tumor cell proliferation and survival in FGFR4-dependent cancer models.[3]

Q3: What are the recommended starting concentrations for in vitro experiments?

The IC50 of this compound is 1.2 nM in cell-free assays.[1][2] For cell-based assays, a common starting point is to use a concentration range that brackets the IC50 value. A typical starting range for treating cancer cell lines could be from 1 nM to 100 nM. However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.

Q4: What is the recommended treatment duration for this compound in cell culture experiments?

The optimal treatment duration depends on the specific assay being performed:

  • For analyzing inhibition of downstream signaling (e.g., Western blotting for p-FGFR4, p-AKT): A shorter treatment time of 6 to 24 hours is often sufficient to observe a significant reduction in the phosphorylation of target proteins.

  • For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): A longer incubation period of 48 to 72 hours is typically required to observe significant effects on cell growth and viability.[6]

  • For clonogenicity assays: Treatment may need to be continued for 10 to 14 days, with the inhibitor refreshed with each media change.

As this compound is a covalent inhibitor, its effects can be long-lasting even after removal from the culture medium.

Q5: In which cancer types is this compound expected to be most effective?

This compound is expected to be most effective in cancers where the FGF19-FGFR4 signaling axis is a key driver of tumorigenesis. This is often associated with the amplification or overexpression of FGF19.[4] Hepatocellular carcinoma (HCC) is a primary indication where this signaling pathway is frequently activated.[1][2] Other cancer types where FGFR4 activation has been implicated and could be sensitive to this compound include certain breast cancers, rhabdomyosarcoma, and ovarian cancer.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration for your cell line.
Low FGFR4 expression in the cell line: The chosen cell line may not express sufficient levels of FGFR4 or the FGF19 ligand for the pathway to be a critical driver of cell survival.Confirm FGFR4 and FGF19 expression levels in your cell line of choice via Western blot, qPCR, or by consulting literature. Select a cell line with known high expression of FGFR4 and/or FGF19 (e.g., Hep3B, HuH-7, MDA-MB-468).
Inhibitor degradation: this compound may be unstable in the cell culture medium over long incubation periods.Prepare fresh stock solutions and add the inhibitor to the media immediately before use. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours.
High cell toxicity or off-target effects Inhibitor concentration is too high: Excessive concentrations of this compound can lead to off-target effects and general cytotoxicity.Lower the concentration of the inhibitor. Ensure that the observed effects are specific to FGFR4 inhibition by using appropriate controls, such as a rescue experiment with a constitutively active downstream effector or using a control cell line with low FGFR4 expression.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration in the media can affect cellular responses to inhibitors.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.
Inhibitor stock solution degradation: Improper storage of the this compound stock solution can lead to loss of activity.Aliquot the stock solution upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Determining the Effective Concentration of this compound using a Cell Viability Assay

This protocol describes a method to determine the IC50 of this compound in a cancer cell line using a standard MTT or CellTiter-Glo assay.

Materials:

  • This compound

  • FGFR4-dependent cancer cell line (e.g., Hep3B, HuH-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is from 2 µM down to 0.2 nM. Include a vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared 2X inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and read the luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of FGFR4 and its downstream effector, AKT.

Materials:

  • This compound

  • FGFR4-dependent cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 nM and 100 nM) and a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.

Signaling Pathways and Experimental Workflows

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds PI3K PI3K FGFR4->PI3K activates Ras Ras FGFR4->Ras activates STAT STAT FGFR4->STAT activates beta-Klotho beta-Klotho beta-Klotho->FGFR4 co-receptor AKT AKT PI3K->AKT Survival Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation This compound This compound This compound->FGFR4 inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation Select_Cell_Line Select FGFR4-dependent cancer cell line Prepare_Inhibitor Prepare this compound stock solution Select_Cell_Line->Prepare_Inhibitor Dose_Response Perform dose-response (Cell Viability Assay) Prepare_Inhibitor->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Western_Blot Western Blot for pathway inhibition Determine_IC50->Western_Blot Functional_Assay Perform functional assays (e.g., migration, clonogenicity) Determine_IC50->Functional_Assay Analyze_Data Analyze and interpret results Western_Blot->Analyze_Data Functional_Assay->Analyze_Data Optimize_Protocol Optimize treatment duration and concentration Analyze_Data->Optimize_Protocol

Caption: A typical experimental workflow for optimizing this compound treatment.

References

Technical Support Center: Novel FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with novel fibroblast growth factor receptor 4 (FGFR4) inhibitors. Due to the absence of publicly available data for a specific compound designated "Fgfr4-IN-19," this guide offers general best practices, troubleshooting advice, and standardized protocols applicable to a broad range of small molecule FGFR4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of my FGFR4 inhibitor?

Most small molecule kinase inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. This minimizes the volume of solvent added to cell cultures, which can have cytotoxic effects. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: What is the expected stability of a novel FGFR4 inhibitor in a solution or cell culture media?

The stability of small molecule inhibitors in aqueous solutions and complex biological media can vary significantly. Factors influencing stability include the inhibitor's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[1] Some FGFR4 inhibitors have been noted to have issues with plasma instability and rapid metabolism, which could suggest potential instability in in vitro assays as well.[2] It is crucial to determine the stability of your specific inhibitor under your experimental conditions.

Q3: How can I assess the stability of my FGFR4 inhibitor in my experimental setup?

To determine the stability of your inhibitor, you can incubate it in your cell culture media at the intended concentration and for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the parent compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

Q4: What are the common signs of inhibitor degradation or instability?

A decrease in the desired biological effect over time, such as a reduced inhibition of FGFR4 signaling, can indicate that the inhibitor is degrading. Visual cues, like the formation of a precipitate in the media, may point to solubility issues, which can be linked to the compound's stability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Inhibitor degradation due to improper storage.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Instability in aqueous media.Determine the half-life of your inhibitor in your specific media. Consider more frequent media changes with fresh inhibitor.
Loss of inhibitor activity Degradation of the inhibitor in solution.Perform a stability study (as described in the FAQs) to understand the compound's stability profile.
Incorrect initial concentration.Verify the concentration of your stock solution using a spectrophotometer or other quantitative methods.
Precipitation in cell culture media Poor solubility of the inhibitor.Decrease the final concentration of the inhibitor. Ensure the DMSO concentration in the final media is low (typically <0.5%).

Experimental Protocols

Protocol for Preparing Stock Solutions

Materials:

  • FGFR4 inhibitor powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of the inhibitor powder to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully weigh the inhibitor powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex or sonicate at room temperature until the inhibitor is completely dissolved.

  • Aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing Inhibitor Stability in Cell Culture Media

Materials:

  • FGFR4 inhibitor stock solution

  • Cell culture media (with or without serum, as per your experimental setup)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS for analysis

Procedure:

  • Spike the cell culture media with the FGFR4 inhibitor to the final experimental concentration.

  • Immediately take a "time zero" sample and store it at -80°C.[1]

  • Incubate the remaining media under standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). Store these samples at -80°C until analysis.

  • Analyze the concentration of the parent inhibitor in all samples using HPLC or LC-MS/MS.

  • Calculate the percentage of the inhibitor remaining at each time point relative to the "time zero" sample to determine its stability.[1]

Signaling Pathways and Workflows

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT JAK_STAT JAK-STAT Pathway FGFR4->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Stability_Assessment_Workflow start Start prep_media Prepare Media with FGFR4 Inhibitor start->prep_media time_zero Collect Time Zero Sample (-80°C) prep_media->time_zero incubate Incubate at 37°C prep_media->incubate analysis Analyze by LC-MS/MS time_zero->analysis collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->analysis calculate Calculate % Remaining analysis->calculate end End calculate->end

References

Technical Support Center: Overcoming Resistance to FGFR4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FGFR4-IN-19. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms encountered during experiments with this selective covalent inhibitor of FGFR4.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It functions by forming a covalent bond with a unique cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4. This covalent modification permanently inactivates the kinase, blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways that are often constitutively activated in cancers with aberrant FGF19-FGFR4 signaling.[1] The selectivity for FGFR4 over other FGFR family members (FGFR1-3) is attributed to the presence of this unique Cys552 residue, which is not conserved in the other isoforms.[1]

Q2: My FGFR4-driven cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms:

  • On-target mutations:

    • Gatekeeper mutations: Amino acid substitutions at the "gatekeeper" residue (Valine 550, V550) within the ATP-binding pocket, such as V550M or V550L, can sterically hinder the binding of this compound.[2][3]

    • Covalent binding site mutations: Mutations at the Cysteine 552 residue (e.g., C552S) can prevent the formation of the covalent bond, rendering the inhibitor ineffective.[2][3]

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR4. A common mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can then drive downstream MAPK and AKT signaling independently of FGFR4.[4][5]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a series of experiments are recommended:

  • Sequence the FGFR4 kinase domain: This will identify any potential on-target mutations, such as at the V550 or C552 positions.

  • Assess the activation of bypass pathways: Use Western blotting to probe for the phosphorylation (activation) of key proteins in alternative signaling pathways, such as EGFR, MET, or ERBB3.[5]

  • Evaluate the continued dependence on the FGFR4 pathway: Even in the presence of resistance mutations, some tumors may remain dependent on FGFR4 signaling. This can be tested using next-generation inhibitors that are effective against known resistance mutations.[3]

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Cell Viability Assays

Symptoms:

  • The IC50 value of this compound in your cell line has significantly increased compared to sensitive, parental cell lines.

  • You observe incomplete cell killing even at high concentrations of the inhibitor.

Possible Causes and Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Experiment Expected Outcome if Cause is Confirmed
On-target mutation in FGFR4 (Gatekeeper or Covalent Binding Site) 1. Sanger Sequencing: Sequence the kinase domain of FGFR4 from your resistant cell line. 2. Western Blot: Analyze the phosphorylation of FGFR4 and downstream effectors (p-FRS2, p-ERK, p-AKT) in the presence of increasing concentrations of this compound.1. Identification of a mutation at V550 or C552. 2. Persistent phosphorylation of FGFR4 and its downstream targets despite treatment with this compound.
Activation of Bypass Signaling (e.g., EGFR) 1. Western Blot: Probe for phosphorylated EGFR (p-EGFR) and downstream signaling (p-ERK, p-AKT) in your resistant cells compared to sensitive cells. 2. Co-treatment Experiment: Treat resistant cells with a combination of this compound and an EGFR inhibitor (e.g., Gefitinib).1. Increased p-EGFR levels in resistant cells. 2. Restoration of sensitivity to this compound upon co-treatment with an EGFR inhibitor.

Data Presentation: Comparative IC50 Values

Cell Line FGFR4 Status This compound (or similar covalent inhibitor) IC50 Reference
FGF19-amplified HCC cells (e.g., Hep3B)Wild-type< 200 nM[6]
Normal cells without FGF19-FGFR4 dependenceWild-type> 5000 nM[6]
Ba/F3 TEL-FGFR4Wild-typeLow nM range[2]
Ba/F3 TEL-FGFR4V550M MutantHigh µM range (Resistant)[2]
Ba/F3 TEL-FGFR4C552S MutantHigh µM range (Resistant)[2]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated Proteins

This protocol is used to detect the activation state of FGFR4 and downstream signaling proteins.

Materials:

  • Resistant and sensitive cell lines

  • This compound

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Co-Immunoprecipitation (Co-IP) for Receptor-Protein Interactions

This protocol can be used to investigate the interaction of FGFR4 with other proteins, which might be altered in resistant cells.

Materials:

  • Cell lysates

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-FGFR4)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interaction partners.

Signaling Pathway and Experimental Workflow Diagrams

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR4_IN_19 This compound FGFR4_IN_19->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

Resistance_Mechanism_Workflow start Resistant Cell Line (High IC50 for this compound) seq Sequence FGFR4 Kinase Domain start->seq wb_bypass Western Blot for Bypass Pathway Activation (p-EGFR, p-MET) start->wb_bypass mutation Mutation Found? (V550M/L, C552S) seq->mutation bypass_active Bypass Pathway Active? wb_bypass->bypass_active mutation->bypass_active No on_target On-Target Resistance Confirmed mutation->on_target Yes bypass Bypass Resistance Confirmed bypass_active->bypass Yes unknown Other Mechanism bypass_active->unknown No

Caption: Troubleshooting workflow to identify the mechanism of resistance to this compound.

References

Technical Support Center: Fgfr4-IN-19 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr4-IN-19 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While specific data for this compound is limited in publicly available literature, it is designed as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways involved in cell proliferation, migration, and metabolism.[1][2] The FGF19-FGFR4 signaling axis is a known oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] Inhibition of FGFR4 is intended to block these cancer-promoting signals.

Q2: What are the key downstream signaling pathways of FGFR4?

A2: The primary downstream pathways activated by the FGF19-FGFR4 axis include the Ras-Raf-MAPK and PI3K-AKT pathways.[1][3] These pathways are crucial for cell proliferation and survival. Additionally, the signal transducer and activator of transcription (STAT) pathway and pathways involved in epithelial-mesenchymal transition (EMT) can be activated.[1]

Q3: What is the role of β-Klotho in FGFR4 signaling?

A3: β-Klotho is a co-receptor that is essential for the high-affinity binding of FGF19 to FGFR4 and subsequent receptor activation.[1][4] The formation of an FGF19-FGFR4-β-Klotho complex is a critical step in initiating downstream signaling.[5]

Troubleshooting Guide

Issues with Compound Formulation and Administration

Problem: this compound is difficult to dissolve or precipitates out of solution.

Possible Causes & Solutions:

  • Inadequate Solvent: The chosen solvent may not be optimal for this compound.

  • Incorrect pH: The pH of the formulation can significantly impact the solubility of small molecule inhibitors.

  • Low Temperature: The formulation may be stored at a temperature that reduces solubility.

Recommendations:

  • Refer to the manufacturer's instructions for recommended solvents.

  • If information is unavailable, test a panel of biocompatible solvents (e.g., DMSO, PEG300, Tween 80, Solutol HS 15) in small-scale solubility tests.

  • Ensure the final formulation is a clear solution before administration. Gentle warming and sonication may aid dissolution, but stability at these temperatures should be confirmed.

  • Prepare fresh formulations for each experiment to minimize precipitation issues.

Lack of In Vivo Efficacy

Problem: No significant tumor growth inhibition is observed after treatment with this compound.

Possible Causes & Solutions:

  • Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.

  • Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized and cleared.

  • Inappropriate Animal Model: The xenograft or syngeneic model used may not be driven by the FGF19-FGFR4 signaling axis.

  • Drug Resistance: The tumor cells may have or may have developed resistance to the inhibitor.

Recommendations:

  • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose.

  • Pharmacokinetic (PK) Analysis: If possible, perform a PK study to assess the concentration of this compound in plasma and tumor tissue over time.

  • Model Validation: Confirm that the tumor model expresses both FGFR4 and its ligand FGF19.[6] Knockdown of FGFR4 in your cancer cell line in vitro should inhibit proliferation.[2]

  • Combination Therapy: Consider combining this compound with other therapeutic agents to overcome potential resistance mechanisms.

Observed Toxicity in Animals

Problem: Animals treated with this compound show signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Possible Causes & Solutions:

  • On-Target Toxicity: Inhibition of FGFR4 signaling can have physiological consequences. For example, FGFR4 is involved in bile acid metabolism in the liver.[5][7]

  • Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes.

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.

Recommendations:

  • Dose Reduction: Lower the dose or the frequency of administration.

  • Monitor Liver Function: Since FGFR4 is highly expressed in the liver, monitor liver enzymes (ALT, AST) in the blood.[6]

  • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.

  • Clinical Observations: Carefully monitor the animals daily for any signs of toxicity and establish clear humane endpoints. Some FGFR inhibitors have been associated with side effects like diarrhea.[8]

Quantitative Data Summary

Since specific quantitative data for this compound is not publicly available, the following table provides example data for another selective FGFR4 inhibitor, BLU-554, from a Phase I clinical trial in patients with advanced HCC. This can serve as a reference for expected outcomes.

ParameterValueReference
Drug BLU-554 (Fisogatinib)
Patient Population Advanced Hepatocellular Carcinoma (HCC) with FGF19 overexpression[6]
Overall Response Rate (FGF19-positive) 17% (11/66)[6]
Overall Response Rate (FGF19-negative/unknown) 0% (0/32)[6]
Most Common Grade ≥ 3 Adverse Events Elevated AST (15%), Elevated ALT (11%)[6]

Experimental Protocols

Protocol 1: General Formulation for an In Vivo Efficacy Study

This is a general protocol and may need to be optimized for this compound.

  • Preparation of Vehicle: Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

  • Compound Weighing: Accurately weigh the required amount of this compound powder in a sterile tube.

  • Initial Solubilization: Add a small amount of a suitable solvent (e.g., DMSO) to dissolve the compound completely. The volume of this initial solvent should be kept to a minimum (e.g., <5% of the final volume).

  • Suspension in Vehicle: While vortexing, slowly add the vehicle solution to the dissolved compound to achieve the final desired concentration.

  • Administration: Administer the formulation to the animals via the desired route (e.g., oral gavage) immediately after preparation. Ensure the formulation is homogenous by vortexing before dosing each animal.

Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study

  • Cell Culture: Culture a human cancer cell line known to be dependent on FGFR4 signaling (e.g., an HCC cell line with FGF19 amplification).

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., athymic nude mice).[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[9]

  • Randomization and Treatment: Randomize the animals into treatment and control groups.[9]

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the tumor volumes and weights between the treated and control groups.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Ig-like domains TM Kinase Domain FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates PI3K PI3K FGFR4->PI3K STAT STAT FGFR4->STAT betaKlotho β-Klotho betaKlotho->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation

Caption: The FGFR4 signaling pathway is activated by FGF19 binding.

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture (FGFR4-dependent line) Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Endpoint Endpoint Data Collection (Tumor Volume/Weight) Treatment->Endpoint Toxicity_Assessment Toxicity Assessment (Weight, Clinical Signs) Treatment->Toxicity_Assessment Data_Analysis Statistical Analysis Endpoint->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: A standard workflow for an in vivo xenograft efficacy study.

Troubleshooting_Tree Start Start: In Vivo Experiment Issue No_Efficacy Lack of Efficacy? Start->No_Efficacy Toxicity Toxicity Observed? Start->Toxicity no Check_Dose Increase Dose or Change Schedule No_Efficacy->Check_Dose yes Reduce_Dose Reduce Dose or Change Schedule Toxicity->Reduce_Dose yes Check_Model Validate Animal Model (FGFR4/FGF19 expression) Check_Dose->Check_Model Check_Formulation Check Formulation (Solubility, Stability) Check_Model->Check_Formulation Check_Vehicle Assess Vehicle Toxicity Reduce_Dose->Check_Vehicle Monitor_Health Monitor Animal Health (Liver enzymes, Weight) Check_Vehicle->Monitor_Health

References

Technical Support Center: Improving Fgfr4-IN-1 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Fgfr4-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and why is its bioavailability a concern?

A1: Fgfr4-IN-1 is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), with a reported IC50 of 0.7 nM.[1][2] As with many small molecule kinase inhibitors, achieving optimal oral bioavailability can be a challenge due to factors such as poor solubility, rapid metabolism, and efflux by transporters. Low bioavailability can lead to insufficient drug exposure at the target site, resulting in diminished in vivo efficacy.

Q2: What are the initial signs of poor bioavailability in my animal studies?

A2: Indicators of poor bioavailability include a lack of dose-dependent tumor growth inhibition in xenograft models, minimal or no suppression of downstream FGFR4 signaling biomarkers (e.g., p-FRS2, p-ERK) in tumor tissue, and low or undetectable plasma concentrations of Fgfr4-IN-1 after oral administration.

Q3: What are the key physicochemical properties of Fgfr4-IN-1 that I should be aware of?

A3: While specific data for Fgfr4-IN-1 is limited in publicly available literature, it is known to be soluble in DMSO.[1] For in vivo applications, its solubility in aqueous-based vehicles is a critical parameter that often requires optimization. The stability of the compound in formulation and under physiological conditions should also be assessed.

Troubleshooting Guides

Problem 1: Low or Inconsistent Efficacy in In Vivo Models

Symptoms:

  • Minimal to no tumor growth inhibition in xenograft studies despite using concentrations effective in vitro.

  • High variability in tumor response between animals in the same treatment group.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible CauseRecommended Action
Poor Compound Solubility in Formulation Review the current vehicle composition. Fgfr4-IN-1 has limited aqueous solubility. Test various formulations to improve solubility. Common vehicles for kinase inhibitors include solutions with PEG400, Tween 80, and Solutol HS 15.[3]
Suboptimal Dosing Regimen The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations above the IC90 for phospho-FGFR4 inhibition.[4] Conduct a dose-escalation study and collect plasma and tumor samples at multiple time points to correlate exposure with target engagement.
Rapid Metabolism or Clearance The compound may be rapidly metabolized in the liver or cleared from circulation. Perform a pharmacokinetic (PK) study to determine key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Efflux Transporter Activity Fgfr4-IN-1 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption and tissue penetration. Co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in a pilot study can help investigate this possibility.
Unstable Formulation Ensure the formulation is stable throughout the duration of the experiment. Prepare fresh formulations for each dosing day and visually inspect for any precipitation before administration.
Problem 2: Difficulty in Preparing a Suitable Formulation for Oral Gavage

Symptoms:

  • Fgfr4-IN-1 precipitates out of solution upon addition of aqueous components.

  • The formulation is too viscous for accurate administration.

  • Inconsistent results are observed even with a freshly prepared formulation.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inadequate Solubilizing Agents Increase the concentration of co-solvents (e.g., PEG400, DMSO) or surfactants (e.g., Tween 80, Cremophor EL). A step-wise approach to formulation development is recommended, starting with simple binary or ternary systems.
Incorrect Order of Reagent Addition The order in which components are mixed can significantly impact the final formulation. Typically, the compound should first be dissolved in the organic solvent (e.g., DMSO) before the gradual addition of other excipients and the aqueous phase.
pH of the Formulation The pH of the vehicle can influence the solubility of the compound. While maintaining a pH between 5 and 9 is generally recommended for oral administration, slight adjustments within this range could improve solubility.[5]

Experimental Protocols

Protocol 1: Formulation Development for Improved Oral Bioavailability

This protocol outlines a systematic approach to developing a suitable formulation for Fgfr4-IN-1 for oral administration in mice.

Materials:

  • Fgfr4-IN-1 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Initial Solubility Assessment:

    • Determine the approximate solubility of Fgfr4-IN-1 in individual solvents (DMSO, PEG400) and various co-solvent/surfactant mixtures.

  • Formulation Preparation (Example Vehicle: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):

    • Calculate the required amount of Fgfr4-IN-1 for the desired final concentration and total volume.

    • Weigh the Fgfr4-IN-1 powder and place it in a sterile conical tube.

    • Add the required volume of DMSO to the tube. Vortex until the compound is completely dissolved. Gentle warming may be required, but monitor for any signs of degradation.

    • Add the required volume of PEG400 and vortex thoroughly.

    • Add the required volume of Tween 80 and vortex until the solution is homogeneous.

    • Slowly add the sterile saline or water in a dropwise manner while continuously vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity and any signs of precipitation. If the solution is hazy, brief sonication may help.

  • Stability Assessment:

    • Store the formulation at room temperature and 4°C. Visually inspect for precipitation at regular intervals (e.g., 1, 4, and 24 hours).

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Mice

This protocol describes a basic study to evaluate the PK profile of Fgfr4-IN-1 and its effect on the downstream target in a tumor xenograft model.

Materials:

  • Tumor-bearing mice (e.g., HuH-7 xenografts)

  • Fgfr4-IN-1 formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia

  • Surgical tools for tumor excision

  • RIPA buffer with protease and phosphatase inhibitors

  • Western blotting reagents

Methodology:

  • Dosing:

    • Administer a single oral dose of the Fgfr4-IN-1 formulation to a cohort of tumor-bearing mice. Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to separate plasma and store at -80°C until analysis.

  • Tumor and Tissue Collection:

    • At the end of the time course (or at peak and trough plasma concentrations), euthanize the mice and excise the tumors.

    • A portion of the tumor should be snap-frozen in liquid nitrogen for PD analysis, and the remainder can be used for determining compound concentration.

  • Sample Analysis:

    • Quantify the concentration of Fgfr4-IN-1 in plasma and tumor homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Perform Western blot analysis on the tumor lysates to assess the levels of phosphorylated and total FRS2 and ERK to determine the extent and duration of target inhibition.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of an Oral FGFR Inhibitor in Mice

ParameterValueUnit
Cmax1500ng/mL
Tmax1.0h
AUC(0-24h)8500ng*h/mL
t1/24.5h
Oral Bioavailability20%
Note: This table presents hypothetical data for illustrative purposes, based on reported values for other oral FGFR inhibitors.[6]

Table 2: Common Vehicle Formulations for Oral Gavage in Mice

Formulation CompositionNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA commonly used vehicle for compounds with poor aqueous solubility.
10% DMSO, 90% Corn OilSuitable for lipophilic compounds. May result in slower absorption.
0.5% Hydroxypropyl Methylcellulose (HPMC) in WaterA suspension formulation for compounds that cannot be fully solubilized. Requires continuous stirring during administration.
20% Captisol® in WaterA cyclodextrin-based formulation that can significantly enhance the solubility of certain compounds.
Note: The optimal formulation for Fgfr4-IN-1 must be determined experimentally.

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.

Experimental_Workflow Start Start: Poor In Vivo Efficacy Formulation Formulation Optimization (Solubility & Stability) Start->Formulation PK_PD_Study Pharmacokinetic (PK) & Pharmacodynamic (PD) Study Formulation->PK_PD_Study Data_Analysis Data Analysis: Correlate Exposure with Efficacy PK_PD_Study->Data_Analysis Dose_Escalation Dose Escalation Study Dose_Escalation->PK_PD_Study Data_Analysis->Dose_Escalation If exposure is low Optimized_Protocol Optimized In Vivo Protocol Data_Analysis->Optimized_Protocol If exposure is sufficient and correlates with PD

References

Technical Support Center: In Vitro Toxicity Assessment of Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using selective FGFR4 inhibitors, such as Fgfr4-IN-19, in in vitro experiments. The information is based on published data for well-characterized selective FGFR4 inhibitors like BLU-9931 and H3B-6527, which serve as representative examples for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for selective FGFR4 inhibitors?

Selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors are small molecules designed to specifically target the ATP-binding pocket of the FGFR4 kinase domain.[1] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of FGFR4.[2][3] This, in turn, inhibits the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells dependent on the FGF19-FGFR4 axis.[2][3][4] Some inhibitors, such as BLU-9931, are covalent inhibitors that form an irreversible bond with a unique cysteine residue (Cys552) in the FGFR4 kinase domain, which contributes to their high selectivity.[2][4]

Q2: Which signaling pathways are affected by FGFR4 inhibition?

Inhibition of FGFR4 primarily affects downstream signaling cascades that promote cell growth and survival. Key pathways include:

  • RAS-RAF-MEK-ERK (MAPK) pathway: This pathway is crucial for cell proliferation.[3]

  • PI3K-AKT-mTOR pathway: This pathway is central to cell survival, growth, and proliferation.[5][6]

  • STAT3 pathway: This pathway is involved in cell survival and proliferation.[5]

  • PLCγ pathway: Activation of this pathway can also lead to the activation of the MAPK pathway.[3]

Researchers can monitor the inhibition of these pathways by performing western blot analysis for the phosphorylated forms of key proteins like ERK, AKT, and FRS2α (FGFR Substrate 2α).[4]

Q3: What are the expected on-target effects of this compound in cancer cell lines?

The primary on-target effect of a selective FGFR4 inhibitor in FGFR4-dependent cancer cell lines (e.g., those with FGF19 amplification) is the inhibition of cell proliferation and induction of apoptosis.[3] This is typically observed as a decrease in cell viability and colony formation ability in in vitro assays. The potency of this effect is often quantified by the half-maximal inhibitory concentration (IC50).

Q4: How selective are FGFR4 inhibitors?

The selectivity of FGFR4 inhibitors varies. Some inhibitors, like H3B-6527, are highly selective for FGFR4 over other FGFR family members (FGFR1, 2, and 3).[3] Others, like BLU-9931, also show significant selectivity for FGFR4.[7] It is crucial to consult the technical datasheet for the specific inhibitor being used to understand its selectivity profile, as off-target effects on other FGFRs can lead to different biological outcomes and toxicities.

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity in Control Cell Lines

If you observe significant cytotoxicity in cell lines that do not have an amplified FGF19-FGFR4 axis, consider the following:

  • Off-Target Effects: The inhibitor may have off-target effects on other kinases essential for the survival of that specific cell line. Review the inhibitor's selectivity profile.

  • Compound Solubility: Poor solubility of the inhibitor can lead to the formation of aggregates that can be toxic to cells. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.

  • Vehicle Toxicity: High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to some cell lines. Run a vehicle-only control to assess its toxicity.

  • General Cellular Stress: At high concentrations, some compounds can induce general cellular stress pathways independent of their intended target.

Issue 2: Lack of Efficacy in FGFR4-Dependent Cell Lines

If the selective FGFR4 inhibitor is not showing the expected anti-proliferative effect in a cell line known to be dependent on FGFR4 signaling, consider these possibilities:

  • Cell Line Integrity: Verify the identity and integrity of your cell line through STR profiling. Ensure that the cells have not lost the FGF19-FGFR4 dependency over multiple passages.

  • Inhibitor Potency and Stability: Confirm the concentration and integrity of your inhibitor stock. Improper storage can lead to degradation.

  • Presence of β-Klotho: FGFR4 activation by its ligand FGF19 requires the co-receptor β-Klotho.[4] Confirm that your cell line of interest expresses sufficient levels of β-Klotho.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival pathways. Investigate the potential activation of other receptor tyrosine kinases.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of representative selective FGFR4 inhibitors.

Table 1: Biochemical IC50 Values of Selective FGFR4 Inhibitors Against FGFR Family Members

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
BLU-9931 ~885~552~1503
H3B-6527 32012901060<1.2
FGF401 (Roblitinib) >3000>3000>30001.9

Data compiled from multiple sources.[3][7]

Table 2: Cell Proliferation IC50 Values of BLU-9931 in Various Cell Lines

Cell LineCancer TypeFGFR4 StatusIC50 (µM)
A498 Clear Cell Renal Cell CarcinomaAmplified4.6
A704 Clear Cell Renal Cell CarcinomaAmplified3.8
769-P Clear Cell Renal Cell CarcinomaAmplified2.7
ACHN Papillary Renal Cell CarcinomaNormal40.4
HRCEpC Normal Human Renal Cortical Epithelial CellsNormal20.5

Data from a study on clear cell renal cell carcinoma.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of an FGFR4 inhibitor on the viability of adherent cells.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the FGFR4 inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

This protocol is for assessing the inhibition of downstream FGFR4 signaling.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the FGFR4 inhibitor at various concentrations for a short period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-FGFR4, p-FRS2α, p-ERK, p-AKT) and total proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 betaKlotho β-Klotho betaKlotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 Fgfr4_IN_19 This compound Fgfr4_IN_19->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound treat_cells Treat cells with compound/vehicle incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 10 min add_reagent->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro cell viability assay.

Troubleshooting_Guide start Unexpected Cytotoxicity Observed is_control_affected Is it in a control (non-FGFR4 dependent) cell line? start->is_control_affected is_fgfr4_line_unaffected Is there a lack of effect in an FGFR4 dependent cell line? start->is_fgfr4_line_unaffected check_off_target Check inhibitor's selectivity profile for off-target effects. is_control_affected->check_off_target Yes check_solubility Verify compound solubility and check for precipitation. is_control_affected->check_solubility Yes check_vehicle Run vehicle-only control to assess its toxicity. is_control_affected->check_vehicle Yes check_cell_line Verify cell line identity and FGFR4/β-Klotho expression. is_fgfr4_line_unaffected->check_cell_line Yes check_compound Confirm compound concentration and stability. is_fgfr4_line_unaffected->check_compound Yes check_bypass Investigate potential activation of bypass signaling pathways. is_fgfr4_line_unaffected->check_bypass Yes

Caption: Troubleshooting guide for unexpected in vitro cytotoxicity results.

References

Technical Support Center: Achieving Optimal FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing potent and selective FGFR4 inhibitors. As "Fgfr4-IN-19" is not a widely recognized designation, this guide focuses on the principles of FGFR4 inhibition using data from well-characterized selective inhibitors such as Fisogatinib (BLU-554), Roblitinib (FGF401), and BLU9931.

Frequently Asked Questions (FAQs)

Q1: What is the optimal in vitro concentration for inhibiting FGFR4?

A1: The optimal concentration of an FGFR4 inhibitor is cell-line dependent and should be determined empirically. However, a good starting point can be derived from the inhibitor's half-maximal inhibitory concentration (IC50) in biochemical assays and its effective concentration (EC50) in cancer cell lines. For highly selective inhibitors, biochemical IC50 values are typically in the low nanomolar range. In cellular assays, concentrations required for pathway inhibition (e.g., reduction of pFGFR4) are often in the low-to-mid nanomolar range, while concentrations for anti-proliferative effects can be higher.

For example, in HuH-7 and JHH-7 hepatocellular carcinoma (HCC) cells, 10 nM of BLU-554 or 2 nM of FGF-401 was sufficient to stabilize FGFR4, indicating target engagement.[1] However, concentrations up to 250 nM were required to induce markers of apoptosis in HuH-7 cells.[1] It is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1-10 nM) up to the low micromolar range to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: I am not observing the expected level of cell death despite seeing inhibition of FGFR4 phosphorylation. Why could this be?

A2: This is a documented observation. Selective inhibition of FGFR4 may not be sufficient to induce potent cell death in all FGF19-positive HCC cell lines.[1] Research suggests that redundancy with other FGF receptors, such as FGFR3, can be a mechanism of de novo resistance.[1] Even at concentrations 25-fold higher than those needed for complete FGFR4 inhibition, the anticancer activity can be limited.[1]

Troubleshooting Steps:

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to FGFR4 in your intact cells.

  • Assess Apoptosis Markers: Check for cleavage of PARP1 or activation of caspases to confirm if the apoptotic pathway is being induced. In JHH-7 cells, even high concentrations (1.25 μM) of BLU-554 or FGF-401 failed to induce PARP1 cleavage.[1]

  • Investigate Receptor Redundancy: Consider if co-expression of other FGFRs (e.g., FGFR3) might be providing compensatory signaling. A pan-FGFR inhibitor could be used as a positive control to test this hypothesis.

Q3: What are the key biomarkers to confirm target engagement and pathway inhibition in vivo?

A3: In vivo, both pharmacokinetic (PK) and pharmacodynamic (PD) markers are crucial.

  • Pharmacokinetic Analysis: Measure the concentration of the inhibitor in plasma and tumor tissue to ensure adequate exposure.

  • Pharmacodynamic Markers:

    • pFGFR4: A direct measurement of target inhibition in tumor tissue via Western blot or immunohistochemistry.

    • CYP7A1: The FGF19-FGFR4 signaling axis regulates bile acid synthesis by suppressing the expression of Cytochrome P450 7A1 (CYP7A1). Inhibition of FGFR4 leads to a compensatory increase in CYP7A1 mRNA levels, making it a reliable systemic biomarker of pathway inhibition.

    • EGR1: The expression of the proliferative marker Early Growth Response 1 (EGR1) is often inhibited by effective FGFR4 inhibition.[2]

Q4: How can I dissolve and store my selective FGFR4 inhibitor?

A4: Most selective FGFR4 inhibitors, such as Fisogatinib (BLU-554), Roblitinib (FGF401), and BLU9931, are soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4][5] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo studies, specific formulations may be required, such as suspensions in 0.5% carboxymethylcellulose with 1% Tween 80.[5] Always refer to the manufacturer's specific instructions.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations for several well-characterized selective FGFR4 inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity of Selective FGFR4 Inhibitors
InhibitorTargetIC50 (Biochemical)Cell LineEC50 (Proliferation)Notes
Fisogatinib (BLU-554) FGFR45 nM[3][6]-->100-fold selectivity over FGFR1-3.[3]
Roblitinib (FGF401) FGFR41.9 nM[4][7][8]HUH712 nM[7]>1000-fold selectivity against a panel of other kinases.[4][9]
Hep3B9 nM[7]
JHH79 nM[7]
BLU9931 FGFR43 nM[2][5]Hep 3B0.07 µM[2]Irreversible inhibitor.[2][5]
HuH70.11 µM[2]
JHH70.02 µM[2]
MDA-MB-4530.32 µM[5]
H3B-6527 FGFR4<1.2 nM[10]Hep3B-Covalent inhibitor with >250-fold selectivity over FGFR1-3.[10]

Experimental Protocols & Methodologies

Protocol 1: Western Blot for Phospho-FGFR4 (p-FGFR4) Inhibition

This protocol is designed to assess the phosphorylation status of FGFR4 and its downstream effectors (FRS2, ERK, AKT) following inhibitor treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Hep 3B, HuH-7) and grow to 70-80% confluency.
  • Serum-starve cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
  • Treat cells with a dose range of the FGFR4 inhibitor (e.g., 0.3 nM to 300 nM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[2]

2. Cell Lysis:

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.
  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
  • Transfer separated proteins to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR4 (Tyr642/643), total FGFR4, p-FRS2, p-ERK, p-AKT, and a loading control (e.g., GAPDH or β-actin).
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This protocol measures the effect of the FGFR4 inhibitor on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow cells to attach overnight.

2. Compound Treatment:

  • Prepare a serial dilution of the FGFR4 inhibitor in the appropriate cell culture medium.
  • Treat the cells with the inhibitor dilutions for a period equivalent to at least two cell-doubling times (e.g., 72 hours).[5] Include a vehicle-only control.

3. Viability Measurement:

  • For MTS/XTT assays: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength. The color change is proportional to the number of viable, metabolically active cells.
  • For CellTiter-Glo® (ATP-based) assays: Add the reagent directly to the wells, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence. The signal is proportional to the amount of ATP, which indicates the presence of metabolically active cells.[1]

4. Data Analysis:

  • Normalize the data to the vehicle-treated control cells.
  • Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Visualizations

FGFR4 Signaling Pathway and Point of Inhibition

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4 Inhibits Kinase Activity

Caption: The FGF19-FGFR4 signaling pathway and the site of action for a selective FGFR4 inhibitor.

Experimental Workflow: Assessing Inhibitor Efficacy

Experimental_Workflow cluster_assays Efficacy Assessment cluster_western_targets Western Blot Readouts cluster_results Data Analysis start Start: Cancer Cell Line (e.g., Hep3B, HuH-7) treatment Treat with FGFR4 Inhibitor (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) treatment->viability western Western Blot Analysis treatment->western cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa ec50 Determine EC50 (Anti-proliferative Effect) viability->ec50 pFGFR4 pFGFR4 western->pFGFR4 pFRS2 pFRS2 western->pFRS2 pERK pERK western->pERK target_engagement Confirm Target Engagement cetsa->target_engagement pathway_inhibition Confirm Pathway Inhibition pERK->pathway_inhibition

Caption: A logical workflow for characterizing the in vitro efficacy of a selective FGFR4 inhibitor.

References

Navigating Fgfr4-IN-1 Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Fgfr4-IN-1, its inherent hydrophobicity can present significant challenges in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Fgfr4-IN-1?

A1: The recommended solvent for preparing a high-concentration stock solution of Fgfr4-IN-1 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 10 mM in DMSO can typically be achieved.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds like Fgfr4-IN-1.

Q2: My Fgfr4-IN-1 powder is not dissolving well in DMSO. What can I do?

A2: If you encounter difficulty dissolving Fgfr4-IN-1 in DMSO, several techniques can be employed to aid dissolution. These include gentle warming of the solution (e.g., in a 37°C water bath), vortexing for several minutes, and sonication in a water bath. These methods help to break down any particulate matter and increase the kinetic solubility of the compound.

Q3: I observed precipitation when I diluted my Fgfr4-IN-1 DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your experimental medium is kept as low as possible, ideally below 0.5%. It is also recommended to add the inhibitor stock solution to the medium while vortexing to ensure rapid and even dispersion. If precipitation persists, consider using a co-solvent system or solubilizing excipients as detailed in the troubleshooting guide.

Q4: How should I store my Fgfr4-IN-1 stock solution?

A4: Fgfr4-IN-1 solutions are noted to be unstable.[2] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation. Store these aliquots at -20°C or -80°C, protected from light.

Troubleshooting Common Insolubility Issues

This guide provides a systematic approach to addressing insolubility problems with Fgfr4-IN-1.

Problem 1: Fgfr4-IN-1 Powder Does Not Fully Dissolve in the Primary Solvent.
  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent quality may be poor.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

    • Aid Dissolution: Gently warm the solution to 37°C, vortex vigorously, and/or sonicate for 5-10 minutes.

    • Reduce Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a slightly lower concentration stock solution.

Problem 2: Precipitate Forms Upon Dilution of DMSO Stock into Aqueous Medium.
  • Possible Cause: The aqueous solubility of Fgfr4-IN-1 is very low, and the addition of the DMSO stock to the aqueous buffer causes it to crash out of solution.

  • Troubleshooting Steps:

    • Minimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay medium is below 0.5%.

    • Optimize Dilution Technique: Add the DMSO stock drop-wise to the aqueous medium while continuously vortexing or stirring to promote rapid mixing.

    • Use a Co-Solvent: Prepare a working solution with a co-solvent. For example, a mixture of DMSO and polyethylene (B3416737) glycol 300 (PEG300) can improve solubility.

    • Incorporate Solubilizing Excipients: For challenging situations, consider adding a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.1%), to your aqueous medium to help maintain the inhibitor in solution.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of Fgfr4-IN-1 in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO 6.4[1]12.97[1]Warming may be required. Use of anhydrous DMSO is critical.[1]
Ethanol InsolubleInsolubleData not available; likely very low solubility based on its hydrophobic structure.
Methanol InsolubleInsolubleData not available; likely very low solubility.
Acetonitrile InsolubleInsolubleData not available; likely very low solubility.
Aqueous Buffer (pH 7.4) <0.001<0.002Estimated based on data for similar hydrophobic kinase inhibitors.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Fgfr4-IN-1 Stock Solution in DMSO

Materials:

  • Fgfr4-IN-1 (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Calculate the required mass of Fgfr4-IN-1 to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 493.52 g/mol ).

  • Weigh the calculated amount of Fgfr4-IN-1 powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes.

  • If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Alternatively, or in addition to warming, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. It is highly recommended to use the solution fresh.

Protocol 2: Dilution of Fgfr4-IN-1 for Cell-Based Assays

Materials:

  • 10 mM Fgfr4-IN-1 stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Perform serial dilutions of the 10 mM DMSO stock solution in your cell culture medium to achieve the desired final concentrations.

  • To minimize precipitation, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%.

  • When adding the Fgfr4-IN-1 stock or intermediate dilutions to the cell culture medium, add it drop-wise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.

  • Visually inspect the final diluted solutions for any signs of precipitation before adding them to the cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1 FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB Klotho-beta (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1.

Troubleshooting_Workflow Troubleshooting Fgfr4-IN-1 Insolubility Start Start: Dissolving Fgfr4-IN-1 Check_Solvent Use anhydrous, high-purity DMSO? Start->Check_Solvent Use_Aids Apply gentle heat (37°C), vortexing, or sonication? Check_Solvent->Use_Aids Yes Failure Insolubility persists. Re-evaluate concentration or formulation. Check_Solvent->Failure No Precipitation_Check Precipitation upon dilution in aqueous buffer? Use_Aids->Precipitation_Check Yes Use_Aids->Failure No Optimize_Dilution Optimize dilution: - Final DMSO < 0.5% - Add drop-wise with mixing Precipitation_Check->Optimize_Dilution Yes Success Solution is clear and stable Proceed with experiment Precipitation_Check->Success No Use_Cosolvent Consider co-solvent system (e.g., DMSO/PEG300) Optimize_Dilution->Use_Cosolvent Use_Excipient Add solubilizing excipient (e.g., 0.1% Tween® 80) Use_Cosolvent->Use_Excipient Use_Excipient->Success

Caption: A logical workflow for troubleshooting Fgfr4-IN-1 insolubility issues.

References

Validation & Comparative

A Comparative Guide to Selective FGFR4 Inhibitors: BLU9931 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BLU9931, a first-in-class selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), with other notable selective FGFR4 inhibitors, INCB062079 and FGF401 (roblitinib). The originally intended comparison with "Fgfr4-IN-19" could not be conducted as public data for a compound with this designation is unavailable. This document aims to offer an objective analysis of the performance of these inhibitors, supported by experimental data, to aid researchers in the field of oncology and drug development.

The FGF19-FGFR4 signaling pathway is a critical driver in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC).[1][2] This has led to the development of targeted therapies aimed at inhibiting FGFR4. BLU9931, INCB062079, and FGF401 are at the forefront of these efforts, each with distinct characteristics and stages of development.

Performance Comparison: Biochemical and Cellular Activity

The following tables summarize the key quantitative data for BLU9931, INCB062079, and FGF401, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Activity of Selective FGFR4 Inhibitors

CompoundTargetIC50 (nM)Binding Affinity (Kd, nM)SelectivityMechanism of Action
BLU9931 FGFR43[3]6[3]>150-fold vs FGFR1/2/3[4]Irreversible, covalent[5]
INCB062079 FGFR41.2[2]Not Reported>250-fold vs FGFR1/2/3[6][7]Irreversible, covalent[6]
FGF401 (roblitinib) FGFR41.9[8]Not Reported>1000-fold vs FGFR1/2/3 and other kinases[9]Reversible, covalent[10]

Table 2: Cellular Activity of Selective FGFR4 Inhibitors in FGF19-Driven Cancer Cell Lines

CompoundCell LineEC50 (µM)Key Downstream Effects
BLU9931 Hep 3B0.07[3]Inhibition of FRS2, MAPK, and AKT phosphorylation[3][11]
HuH70.11[3]
JHH70.02[3]
INCB062079 FGF19-amplified cell lines< 0.2[2][6]Inhibition of FGFR4 autophosphorylation and downstream signaling[6]
FGF401 (roblitinib) HUH70.012[8]Inhibition of FGFR4-dependent tumor growth[8]
Hep3B0.009[8]
JHH70.009[8]

Preclinical In Vivo Efficacy

All three inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with an activated FGFR4 signaling pathway.

Table 3: In Vivo Efficacy of Selective FGFR4 Inhibitors

CompoundAnimal ModelDosingTumor Growth InhibitionReference
BLU9931 Hep 3B xenograft (mice)100 mg/kg, BID, oralTumor regression, including complete responses[4][4]
INCB062079 Subcutaneous xenograft (mice)10-30 mg/kg, BID, oralSignificant tumor regression[6][6]
FGF401 (roblitinib) Hep3B xenograft (mice)30 mg/kg, BID, oralMaximal inhibition of tumor growth[8][8]

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors' actions, it is crucial to visualize the FGFR4 signaling pathway and the experimental procedures used to characterize them.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation

Caption: The FGF19-FGFR4 signaling cascade.

The diagram above illustrates the activation of FGFR4 by its ligand FGF19 and co-receptor β-Klotho, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cancer cell proliferation, survival, and migration.[1][6]

Kinase_Inhibition_Assay cluster_workflow Experimental Workflow start Start reagents Prepare Reagents: - Purified FGFR4 Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(E,Y)4) start->reagents inhibitor Prepare Serial Dilutions of Inhibitor (BLU9931, etc.) start->inhibitor reaction Incubate Kinase, Inhibitor, and Substrate reagents->reaction inhibitor->reaction initiate Initiate Reaction by adding ATP reaction->initiate incubation Incubate at Room Temperature initiate->incubation terminate Terminate Reaction incubation->terminate detection Detect Kinase Activity (e.g., ADP-Glo Assay) terminate->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

This workflow outlines the key steps in determining the potency of an inhibitor against its target kinase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the evaluation of FGFR4 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR4 kinase activity.

Methodology:

  • Reagents: Purified recombinant human FGFR4 enzyme, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared.

  • Inhibitor Preparation: The test inhibitor (e.g., BLU9931) is serially diluted to various concentrations.

  • Reaction Setup: The FGFR4 enzyme, substrate, and inhibitor dilutions are combined in a microplate well and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™ Kinase Assay. Luminescence is read on a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[12]

Cellular Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines with a known dependence on FGFR4 signaling (e.g., Hep 3B, HuH7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test inhibitor.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®. For the MTT assay, the formazan (B1609692) product is dissolved, and the absorbance is read. For CellTiter-Glo®, luminescence is measured.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration. The EC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[1][13]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., Hep 3B) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The inhibitor is administered orally (e.g., by gavage) at specified doses and schedules (e.g., twice daily). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement and downstream pathway modulation.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[14][15]

Conclusion

BLU9931, INCB062079, and FGF401 (roblitinib) are all potent and highly selective inhibitors of FGFR4 with promising preclinical activity. BLU9931 and INCB062079 are irreversible inhibitors, forming a covalent bond with a specific cysteine residue in FGFR4, which contributes to their high selectivity and prolonged duration of action.[4][6] FGF401 is a reversible-covalent inhibitor. All three compounds have demonstrated the ability to induce tumor regression in preclinical models of HCC with an activated FGF19-FGFR4 signaling pathway. The choice of inhibitor for further research or clinical development may depend on specific factors such as pharmacokinetic properties, safety profiles, and the mutational status of the tumor. This guide provides a foundational comparison to aid in these critical decisions.

References

Forging a New Path in Liver Cancer Treatment: Fgfr4-IN-19 Demonstrates Potent Efficacy in Sorafenib-Resistant Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the challenge of sorafenib (B1663141) resistance in hepatocellular carcinoma (HCC), the selective FGFR4 inhibitor, Fgfr4-IN-19, emerges as a promising therapeutic agent. Preclinical data reveal its potent anti-tumor activity in sorafenib-resistant models, offering a potential breakthrough for patients with limited treatment options.

Sorafenib, a multi-kinase inhibitor, has long been the standard of care for advanced HCC. However, a significant number of patients either present with intrinsic resistance or develop acquired resistance over time, underscoring the urgent need for novel therapeutic strategies.[1][2] The fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling pathway has been identified as a key driver of HCC progression and a potential mechanism of sorafenib resistance.[3][4] This has spurred the development of selective FGFR4 inhibitors, with this compound (also referred to as "compound 1" in key literature) showing remarkable efficacy.[5]

This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives in sorafenib-resistant HCC, supported by experimental data and detailed methodologies.

Quantitative Efficacy of this compound and Comparators in Sorafenib-Resistant HCC

The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant FGFR4 inhibitors in the context of sorafenib-resistant HCC.

Inhibitor Assay Cell Line/Model Metric Value Reference
This compound (compound 1) pFGFR4 Inhibition-IC509 nM[5]
Fisogatinib (BLU-554)Cell ViabilityFGF19-positive HCC xenografts-Tumor regressions observed[6][7]
FGF401Tumor GrowthFGF19-high HCC models-Superior antitumor activity than sorafenib[8]
H3B-6527Cell ViabilityFGF19 amplified HCC cell lines-Dose-dependent reduction in cell viability[9]
Inhibitor Animal Model Treatment Regimen Efficacy Outcome Reference
This compound (compound 1) Sorafenib-resistant Huh7 xenograft (SCID mice)10, 30, 100 mg/kg BID, oral, for 11 daysDose-dependent tumor growth inhibition. Tumor regression at 30 and 100 mg/kg.[5]
Fisogatinib (BLU-554)Hep3B & LIX-066 xenografts (FGF19-positive)Not specifiedMore pronounced tumor regressions than sorafenib.[6][7]
FGF401HCC patient-derived xenograftsNot specifiedRobustly induces regression/stasis in a dose-dependent manner.[10]
H3B-6527Hep3B human HCC xenograft100 mg/kg and 300 mg/kgInduced tumor regression.[11]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to evaluating this compound, the following diagrams illustrate the FGF19-FGFR4 signaling pathway and a typical experimental workflow.

FGF19_FGFR4_Pathway FGF19-FGFR4 Signaling Pathway in HCC cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) Co-receptor KLB->FGFR4 Complexes with FRS2 FRS2 FGFR4->FRS2 Phosphorylates Fgfr4_IN_19 This compound Fgfr4_IN_19->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Sorafenib Resistance ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGF19-FGFR4 signaling cascade in HCC and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Establish Sorafenib-Resistant HCC Cell Lines (e.g., Huh7) Viability_Assay Cell Viability Assay (e.g., MTT/CCK-8) Cell_Culture->Viability_Assay Treat with this compound Western_Blot Western Blot Analysis (pFGFR4, pERK) Cell_Culture->Western_Blot Treat with this compound Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Establish Sorafenib-Resistant HCC Xenograft Model (e.g., in SCID mice) Treatment Administer this compound (Oral Gavage) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor pFGFR4 levels) Treatment->PD_Analysis Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Caption: A generalized workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of FGFR4 inhibitors in sorafenib-resistant HCC.

Establishment of Sorafenib-Resistant HCC Cell Lines
  • Cell Culture: Human HCC cell lines (e.g., Huh7, HepG2, Hep3B) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Resistance: To induce sorafenib resistance, cells are exposed to gradually increasing concentrations of sorafenib over several months. The starting concentration is typically below the IC50 value, and the dose is incrementally increased as the cells develop tolerance.

  • Verification of Resistance: The resistance of the established cell lines is confirmed by comparing their IC50 values for sorafenib with the parental, sensitive cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Sorafenib-resistant HCC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound or other inhibitors for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis
  • Cell Lysis: Sorafenib-resistant HCC cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours). The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against pFGFR4, FGFR4, pERK, ERK, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Sorafenib-Resistant HCC Xenograft Model
  • Animal Model: Female severe combined immunodeficient (SCID) or nude mice (4-6 weeks old) are used.

  • Cell Implantation: Sorafenib-resistant Huh7 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is administered orally (e.g., by gavage) at specified doses and schedules (e.g., twice daily).[5]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points after the last dose to analyze the levels of pFGFR4 and other downstream markers by western blot or immunohistochemistry to confirm target engagement.

Conclusion

This compound demonstrates significant promise as a targeted therapy for sorafenib-resistant HCC. Its ability to induce tumor regression in preclinical models highlights its potential to overcome the limitations of current therapies. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in this patient population. The detailed protocols provided herein offer a framework for researchers to further explore and validate the efficacy of this and other novel FGFR4 inhibitors.

References

Fgfr4-IN-19 vs. Pan-FGFR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs. This guide provides a detailed comparison between the selective FGFR4 inhibitor, Fgfr4-IN-19, and broader-spectrum pan-FGFR inhibitors. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Introduction to FGFR Inhibition

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is implicated in the pathogenesis of various cancers.[2] While pan-FGFR inhibitors target multiple FGFR isoforms (FGFR1, 2, and 3, and to a lesser extent, FGFR4), selective FGFR4 inhibitors like this compound are designed to specifically target the FGFR4 isoform, which is often driven by its ligand, FGF19, particularly in hepatocellular carcinoma (HCC).[3][4] The rationale for developing selective FGFR4 inhibitors lies in avoiding the on-target toxicities associated with the inhibition of other FGFR isoforms, such as hyperphosphatemia, which is linked to FGFR1 and FGFR3 inhibition.[4][5]

Comparative Performance Data

The following tables summarize the quantitative data comparing the in vitro potency and cellular activity of a representative selective FGFR4 inhibitor (using INCB062079 as a surrogate for this compound) with several pan-FGFR inhibitors.

Table 1: Biochemical Potency (IC50, nM)

InhibitorFGFR1FGFR2FGFR3FGFR4VEGFR2
Selective FGFR4 Inhibitor
INCB062079>250x selectivity vs FGFR4>250x selectivity vs FGFR4>250x selectivity vs FGFR4Low nM>800x selectivity vs FGFR4
Pan-FGFR Inhibitors
Erdafitinib1.22.54.613060
Infigratinib (BGJ398)0.91.41.060130
Pemigatinib0.40.51.230>1000

Data compiled from publicly available sources and scientific literature.[6][7] Note: "this compound" is a representative name; data for the highly selective inhibitor INCB062079 is used for comparison.

Table 2: Cellular Activity (EC50, nM) in FGF19-Dependent Cancer Cell Lines

InhibitorCell Line (e.g., Hep3B, Huh7)
Selective FGFR4 Inhibitor
INCB062079< 200
Pan-FGFR Inhibitors
ErdafitinibPotent, but less selective
Infigratinib (BGJ398)Potent, but less selective
PemigatinibPotent, but less selective

Data compiled from publicly available sources and scientific literature.[6][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR isoforms.

Protocol:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (this compound and pan-FGFR inhibitors) serially diluted in DMSO.

  • Procedure:

    • Add 2.5 µL of 2X enzyme solution to a 384-well plate.

    • Add 2.5 µL of serially diluted compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.[1][9][10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of FGFR inhibitors on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Culture FGF19-dependent hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B, Huh7) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (this compound and pan-FGFR inhibitors) or DMSO as a vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.[11][12]

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot Analysis of FGFR Signaling

Objective: To determine the effect of inhibitors on the phosphorylation of FGFR and downstream signaling proteins like ERK.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat with inhibitors for 2 hours, followed by stimulation with FGF19 (100 ng/mL) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[15][16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 Signaling Pathway.

Inhibitor_Mechanism cluster_inhibitors Inhibitors cluster_receptors FGFR Isoforms Fgfr4_IN_19 This compound (Selective) FGFR4 FGFR4 Fgfr4_IN_19->FGFR4 Pan_FGFRi Pan-FGFR Inhibitors FGFR1 FGFR1 Pan_FGFRi->FGFR1 FGFR2 FGFR2 Pan_FGFRi->FGFR2 FGFR3 FGFR3 Pan_FGFRi->FGFR3 Pan_FGFRi->FGFR4 Inhibition Inhibition of Kinase Activity FGFR1->Inhibition Blocked by Pan-FGFRi FGFR2->Inhibition Blocked by Pan-FGFRi FGFR3->Inhibition Blocked by Pan-FGFRi FGFR4->Inhibition Blocked by This compound FGFR4->Inhibition Blocked by Pan-FGFRi

Caption: Mechanism of Action of Selective vs. Pan-FGFR Inhibitors.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with This compound or Pan-FGFR Inhibitors start->treatment biochem_assay Biochemical Kinase Assay treatment->biochem_assay cell_assay Cell Viability Assay treatment->cell_assay western_blot Western Blot (p-FGFR, p-ERK) treatment->western_blot invivo_study In Vivo Xenograft Tumor Model treatment->invivo_study data_analysis Data Analysis: IC50, EC50, Tumor Growth Inhibition biochem_assay->data_analysis cell_assay->data_analysis western_blot->data_analysis invivo_study->data_analysis conclusion Conclusion: Comparative Efficacy & Selectivity data_analysis->conclusion

Caption: General Experimental Workflow for Inhibitor Comparison.

Discussion

The data presented highlight a key trade-off between selective and pan-FGFR inhibitors.

This compound (Selective FGFR4 Inhibitor):

  • Advantages: High selectivity for FGFR4 minimizes off-target effects related to the inhibition of other FGFR isoforms, such as hyperphosphatemia.[4][5] This targeted approach may lead to a better safety profile and allow for higher dose administration, potentially improving therapeutic efficacy in FGFR4-driven cancers.

  • Disadvantages: The efficacy is limited to tumors that are specifically dependent on the FGFR4 signaling pathway. Tumors with redundancy in FGFR signaling, where other FGFR isoforms can compensate for the inhibition of FGFR4, may exhibit resistance to selective FGFR4 inhibitors.[8]

Pan-FGFR Inhibitors:

  • Advantages: Broader activity against multiple FGFR isoforms may be beneficial in tumors where multiple FGFRs are dysregulated or where there is a potential for resistance through FGFR isoform switching.[8] Several pan-FGFR inhibitors have received regulatory approval for various cancer types with FGFR alterations.[2]

  • Disadvantages: The lack of selectivity can lead to a higher incidence of on-target toxicities due to the inhibition of FGFRs in healthy tissues.[17] For example, inhibition of FGFR1 is associated with hyperphosphatemia, which can be a dose-limiting toxicity.[4]

Conclusion

The choice between a selective FGFR4 inhibitor like this compound and a pan-FGFR inhibitor is dependent on the specific cancer type and its underlying genomic drivers. For tumors with a clear dependence on the FGF19-FGFR4 axis, a selective inhibitor offers the potential for a more favorable therapeutic window with fewer side effects. Conversely, in cancers with a more complex FGFR aberration landscape, a pan-FGFR inhibitor might provide a more robust anti-tumor response, albeit with a greater need for managing on-target toxicities. Further preclinical and clinical studies are essential to fully elucidate the optimal therapeutic strategies for different patient populations.

References

comparative analysis of FGFR inhibitor selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fibroblast Growth Factor Receptor (FGFR) Inhibitor Selectivity

This guide provides a comparative analysis of the selectivity of various Fibroblast Growth Factor Receptor (FGFR) inhibitors, intended for researchers, scientists, and drug development professionals. The information presented is based on publicly available experimental data to facilitate an objective comparison of the performance of these therapeutic agents.

Introduction to FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] The FGFR family consists of four members: FGFR1, FGFR2, FGFR3, and FGFR4.[3] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to oncogenic signaling, making them attractive targets for cancer therapy.[4][5]

FGFR inhibitors can be broadly categorized based on their selectivity and mechanism of action. "Pan-FGFR" inhibitors target multiple FGFR isoforms, while more selective inhibitors may target specific family members.[3] Additionally, they can be classified as reversible or irreversible, with irreversible inhibitors forming a covalent bond with the target kinase.[6][7] The selectivity profile of an FGFR inhibitor is a critical determinant of its efficacy and toxicity, as off-target effects on other kinases can lead to adverse events.[8][9] For instance, inhibition of FGFR1 and FGFR3 is associated with hyperphosphatemia, while FGFR4 inhibition has been linked to gastrointestinal toxicities like diarrhea.[10][11][12]

Comparative Selectivity of FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several FGFR inhibitors against the four FGFR isoforms. These values are derived from in vitro biochemical assays and provide a quantitative measure of inhibitor potency and selectivity. Lower IC50 values indicate higher potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Notable Targets
Erdafitinib 1.22.54.6-RET, KIT, PDGFRβ, VEGFR[13]
Infigratinib (BGJ398) 0.91.41>40-fold selective vs FGFR4LYN, KIT, YES, FYN, ABL, LCK[13][14]
Pemigatinib 0.40.51.230-
Futibatinib (TAS-120) 1.81.41.63.7Irreversible inhibitor[13]
Derazantinib (ARQ-087) 4.51.84.534RET, DDR2, PDGFRβ, VEGFR, KIT[13]
Rogaratinib -----
Zoligratinib (Debio-1347) 9.37.622290-
LY2874455 2.82.66.46VEGFR2 (7 nM)[13]
Nintedanib 6937108-VEGFR1/2/3, PDGFRα/β[13]
Fisogatinib (BLU-554) 624>2203>22035Highly selective for FGFR4[15]
H3B-6527 3201,2901,060<1.2Highly selective for FGFR4[15]
FIIN-2 3.094.32745.3Irreversible pan-FGFR inhibitor[13]
FIIN-3 13.12131.435.3Irreversible FGFR inhibitor[13]
PRN1371 0.61.34.119.3CSF1R (8.1 nM)[13]

FGFR Signaling Pathway

Activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events. Upon ligand binding, the receptors dimerize and undergo autophosphorylation, leading to the recruitment of adaptor proteins and the activation of several key signaling pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways. These pathways are crucial for regulating gene expression and cellular processes such as proliferation and survival. FGFR inhibitors act by blocking the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[16]

FGFR_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR

Simplified FGFR signaling pathway and points of inhibition.

Experimental Protocols

The determination of FGFR inhibitor selectivity and potency relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of a purified FGFR kinase domain by measuring the amount of ADP produced in the kinase reaction.

  • Objective : To determine the IC50 of an inhibitor against a specific FGFR isoform.

  • Materials :

    • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4).

    • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP.

    • FGFR inhibitor to be tested.

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the FGFR inhibitor in DMSO. Further dilute in kinase buffer.

    • Kinase Reaction : In a 384-well plate, combine the FGFR enzyme, the kinase substrate, and the inhibitor at various concentrations.

    • Initiation : Start the reaction by adding ATP.

    • Incubation : Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[17]

    • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • ATP Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.[17]

    • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the autophosphorylation of FGFR in a cellular context.

  • Objective : To determine the effect of an inhibitor on FGFR phosphorylation in intact cells.

  • Materials :

    • Cancer cell line with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification).

    • Cell culture medium and supplements.

    • FGFR inhibitor.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR).

    • HRP-conjugated secondary antibody.

    • ECL substrate.

  • Procedure :

    • Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with varying concentrations of the FGFR inhibitor or a vehicle control (DMSO) for a specified duration.[14]

    • Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract proteins.[6]

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[6]

    • SDS-PAGE and Transfer : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[6]

    • Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C.[6]

    • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[6][14]

    • Data Analysis : Quantify the band intensities for p-FGFR and normalize to a loading control (e.g., total FGFR or a housekeeping protein like GAPDH).

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

  • Objective : To assess the anti-proliferative effect of an FGFR inhibitor on cancer cell lines.

  • Materials :

    • FGFR-dependent cancer cell line.

    • Cell culture medium.

    • FGFR inhibitor.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Procedure :

    • Cell Plating : Seed cells in a 96-well or 384-well plate and allow them to attach overnight.

    • Compound Treatment : Treat the cells with a serial dilution of the FGFR inhibitor or a vehicle control.

    • Incubation : Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.[18]

    • Assay : Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[19]

    • Data Acquisition : Measure the luminescence using a plate reader.

    • Data Analysis : Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

References

Synergistic Potential of FGFR4 Inhibition: A Comparative Guide to Combination Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in targeted cancer therapy have highlighted the Fibroblast Growth Factor Receptor 4 (FGFR4) as a promising target, particularly in cancers driven by the FGF19-FGFR4 signaling axis, such as hepatocellular carcinoma (HCC) and certain breast and colorectal cancers. While FGFR4 inhibitors have shown promise as monotherapies, a growing body of preclinical and clinical evidence suggests that their true potential may be unlocked through synergistic combinations with other anticancer agents. This guide provides a comparative overview of the synergistic effects of selective FGFR4 inhibitors, using Fgfr4-IN-19 as a representative compound, with various classes of cancer drugs, supported by experimental data and detailed protocols.

Disclaimer: As specific quantitative synergy data for this compound is limited in publicly available literature, this guide utilizes data from studies on other highly selective FGFR4 inhibitors such as BLU9931, H3B-6527, and irpagratinib (B12386767) (ABSK011) as representative examples to illustrate the potential synergistic interactions.

FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling pathway is a critical driver of cell proliferation, survival, and migration in certain cancers. Understanding this pathway is key to rationalizing combination therapies.

FGF19_FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Survival Fgfr4_IN_19 This compound Fgfr4_IN_19->FGFR4 inhibits

FGF19-FGFR4 signaling cascade.

Synergy with Chemotherapy

FGFR4 signaling has been implicated in resistance to conventional chemotherapy. Inhibition of FGFR4 can re-sensitize cancer cells to these agents.

FGFR4 Inhibition and 5-Fluorouracil (5-FU) in Colorectal Cancer

A study on the selective FGFR4 inhibitor BLU9931 in combination with 5-FU demonstrated a synergistic effect in reducing colorectal cancer cell proliferation and arresting the cell cycle.[1] Silencing FGFR4 has also been shown to synergistically enhance the apoptotic effects of both 5-FU and oxaliplatin (B1677828) in colorectal cancer cell lines.[2]

Table 1: In Vitro Synergy of FGFR4 Inhibition with Chemotherapy in Colorectal Cancer

Cell LineCombinationEffectQuantitative DataReference
HCT116, SW620BLU9931 + 5-FUSynergistic reduction in cell proliferation and cell cycle arrest.The combination treatment was superior to single-agent treatments in inhibiting proliferation and arresting the cell cycle (P<0.05).[1]
HCT116, HKH2, RKOFGFR4 siRNA + 5-FU/OxaliplatinSynergistic increase in apoptosis.Combination Index (CI) values < 1 indicated synergism. For HCT116, the interaction between 5-FU and siFGFR4 was synergistic (P = 0.0275). For HKH2, the interaction was synergistic for both 5-FU (P = 0.0208) and oxaliplatin (P = 0.0028).[3]
Experimental Protocol: In Vitro Synergy Assessment
  • Cell Culture: Colorectal cancer cell lines (e.g., HCT116, SW620) are cultured in appropriate media.

  • Drug Treatment: Cells are treated with a dilution series of the FGFR4 inhibitor (e.g., BLU9931), 5-FU, and their combination for 72 hours.

  • Cell Viability Assay: Cell viability is assessed using an MTT or similar assay.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

  • Apoptosis and Cell Cycle Analysis: Apoptosis is measured by Annexin V/PI staining and flow cytometry. Cell cycle distribution is analyzed by propidium (B1200493) iodide staining and flow cytometry.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Drug_Prep Prepare Drug Dilutions (Drug A, Drug B, Combo) Cell_Culture->Drug_Prep Treat_Cells Treat Cells with Drugs Drug_Prep->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Viability_Assay Cell Viability Assay (MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (FACS) Incubate->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (FACS) Incubate->Cell_Cycle_Assay Dose_Response Generate Dose-Response Curves Viability_Assay->Dose_Response Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Profile Profile Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Profile CI_Calc Calculate Combination Index (CI) Dose_Response->CI_Calc Synergy_Mechanisms cluster_chemo Chemotherapy Synergy cluster_targeted Targeted Therapy Synergy cluster_immuno Immunotherapy Synergy FGFR4i_Chemo This compound FGFR4_Chemo FGFR4 Signaling FGFR4i_Chemo->FGFR4_Chemo inhibits Chemo Chemotherapy (e.g., 5-FU) Apoptosis_Chemo Apoptosis Chemo->Apoptosis_Chemo induces STAT3_cFLIP STAT3/c-FLIP (Anti-apoptotic) FGFR4_Chemo->STAT3_cFLIP activates STAT3_cFLIP->Apoptosis_Chemo inhibits FGFR4i_Targeted This compound FGFR4_Targeted FGFR4 Pathway FGFR4i_Targeted->FGFR4_Targeted inhibits Other_TKI Other Targeted Therapy (e.g., VEGFRi) Other_Pathway Parallel/Downstream Pathway (e.g., Angiogenesis) Other_TKI->Other_Pathway inhibits Tumor_Growth Tumor Growth FGFR4_Targeted->Tumor_Growth Other_Pathway->Tumor_Growth FGFR4i_Immuno This compound Tumor_Microenvironment Tumor Microenvironment FGFR4i_Immuno->Tumor_Microenvironment modulates ICI Immune Checkpoint Inhibitor (e.g., anti-PD-L1) Immune_Evasion Immune Evasion ICI->Immune_Evasion blocks T_Cell T-Cell Infiltration & Activity Tumor_Microenvironment->T_Cell increases

References

Validating FGFR4 Inhibition: A Comparative Guide to Fgfr4-IN-1 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of two key methods for validating the effects of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition: the selective small molecule inhibitor, Fgfr4-IN-1, and siRNA-mediated gene knockdown.

This comparison guide outlines the mechanisms of action, presents available experimental data, and provides detailed protocols for key experiments. By understanding the nuances of each approach, researchers can more effectively design and interpret experiments aimed at validating FGFR4 as a therapeutic target.

Mechanism of Action: A Tale of Two Approaches

Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, a receptor tyrosine kinase. It exerts its effect by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing the transfer of phosphate (B84403) groups to downstream signaling molecules. This direct inhibition of enzymatic activity effectively blocks the signal transduction cascade responsible for cell proliferation and survival in FGFR4-dependent cancers. Fgfr4-IN-1 has demonstrated an IC50 (half-maximal inhibitory concentration) of 0.7 nM for FGFR4, showcasing its high potency.[1]

In contrast, siRNA (small interfering RNA) knockdown targets the FGFR4 gene at the mRNA level. Synthetic siRNA molecules, designed to be complementary to the FGFR4 mRNA sequence, are introduced into cells. The cell's natural RNA interference (RNAi) machinery then utilizes the siRNA to identify and degrade the target mRNA. This degradation prevents the translation of the FGFR4 protein, leading to a reduction in the total amount of FGFR4 receptor in the cell.

cluster_0 Small Molecule Inhibition (Fgfr4-IN-1) cluster_1 siRNA Knockdown Inhibitor Fgfr4-IN-1 FGFR4_protein_inh FGFR4 Protein (Active Kinase) Inhibitor->FGFR4_protein_inh Binds to ATP pocket Downstream_Inh Downstream Signaling (e.g., p-ERK, p-AKT) FGFR4_protein_inh->Downstream_Inh Inhibition of Phosphorylation Cell_Effect_Inh Cellular Effects (e.g., Decreased Proliferation) Downstream_Inh->Cell_Effect_Inh Leads to siRNA FGFR4 siRNA RISC RISC Complex siRNA->RISC FGFR4_mRNA FGFR4 mRNA FGFR4_protein_siRNA FGFR4 Protein (Reduced Expression) FGFR4_mRNA->FGFR4_protein_siRNA Inhibition of Translation RISC->FGFR4_mRNA mRNA Degradation Downstream_siRNA Downstream Signaling FGFR4_protein_siRNA->Downstream_siRNA Reduced Signaling Cell_Effect_siRNA Cellular Effects Downstream_siRNA->Cell_Effect_siRNA Leads to

Figure 1. Mechanisms of FGFR4 inhibition.

Comparative Efficacy: Fgfr4-IN-1 vs. siRNA Knockdown

ParameterFgfr4-IN-1 (and other selective inhibitors)FGFR4 siRNA Knockdown
Cell Viability/Proliferation Dose-dependent decrease in viability of FGFR4-dependent cancer cells, such as HuH-7 hepatocellular carcinoma cells (IC50 = 7.8 nM for Fgfr4-IN-1)[1]. Other selective inhibitors like BLU-554 show similar effects.Significant decrease in cell viability and proliferation in various cancer cell lines including ovarian, colon, and breast cancer. For example, transfection with FGFR4-specific siRNAs significantly decreased the survival of high-grade serous ovarian carcinoma cell lines.[2][3]
Apoptosis Induction of apoptosis in sensitive cell lines, often measured by an increase in cleaved PARP or Annexin V staining. For instance, FGFR4 silencing in drug-resistant colon cancer cell lines, when combined with chemotherapy, synergistically induced apoptosis.[4]Transfection with FGFR4 siRNA has been shown to induce apoptosis in multiple cancer cell models, including myxoid liposarcoma and drug-resistant colon cancer cells.[4][5]
Downstream Signaling Inhibition of FGFR4 autophosphorylation and phosphorylation of downstream effectors like FRS2, ERK, and AKT. Selective inhibitors like BLU-9931 have been shown to attenuate FGF19-induced ERK1/2 and AKT activation.Reduction in the total protein levels of FGFR4, leading to a decrease in the phosphorylation of downstream signaling molecules such as ERK1/2. Silencing of FGFRs can cause attenuation of ERK-mediated downstream signaling.[5]
Specificity & Off-Target Effects Highly selective for FGFR4 over other FGFR family members and other kinases. However, at higher concentrations, off-target effects can occur. Some multi-kinase inhibitors that also target FGFR4 have known off-target effects leading to side effects like diarrhea and hyperphosphatemia.[6]Can have off-target effects by silencing unintended mRNAs with partial sequence homology. The use of multiple different siRNAs targeting the same gene is a common strategy to mitigate this.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Experimental Workflow for Validation

cluster_inhibitor Fgfr4-IN-1 Treatment cluster_siRNA FGFR4 siRNA Knockdown start Start: FGFR4-dependent Cancer Cell Line inhibitor_treatment Treat cells with varying concentrations of Fgfr4-IN-1 start->inhibitor_treatment siRNA_transfection Transfect cells with FGFR4 siRNA and non-targeting control start->siRNA_transfection inhibitor_assays Perform Phenotypic Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Western Blot (pFGFR4, pERK) inhibitor_treatment->inhibitor_assays comparison Compare Results: - Dose-response curves - Apoptotic cell percentage - Signaling protein levels inhibitor_assays->comparison knockdown_validation Validate Knockdown: - qRT-PCR (FGFR4 mRNA) - Western Blot (FGFR4 protein) siRNA_transfection->knockdown_validation siRNA_assays Perform Phenotypic Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Western Blot (pERK) knockdown_validation->siRNA_assays siRNA_assays->comparison conclusion Conclusion: Validate on-target effects of Fgfr4-IN-1 comparison->conclusion

Figure 2. Experimental workflow for validating Fgfr4-IN-1 effects.
Protocol 1: FGFR4 siRNA Transfection and Knockdown Validation

Materials:

  • FGFR4-specific siRNAs (validated sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cancer cell line of interest

  • 6-well plates

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein lysis and Western blotting (including anti-FGFR4 antibody)

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[7]

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 10 nM of siRNA duplex into Opti-MEM I medium.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and target protein.

  • Knockdown Validation:

    • qRT-PCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform quantitative real-time PCR to measure FGFR4 mRNA levels relative to a housekeeping gene. A significant reduction in FGFR4 mRNA in siRNA-treated cells compared to the non-targeting control confirms successful knockdown at the transcript level.[8]

    • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to assess FGFR4 protein levels. A marked decrease in the FGFR4 protein band in the siRNA-treated sample compared to the control indicates successful protein knockdown.

Protocol 2: Cell Viability Assay (MTT)

Materials:

  • Cells treated with Fgfr4-IN-1 or transfected with FGFR4 siRNA in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • After the desired incubation period with Fgfr4-IN-1 or post-siRNA transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated or non-targeting siRNA control.

Protocol 3: Apoptosis Assay (Annexin V Staining)

Materials:

  • Cells treated with Fgfr4-IN-1 or transfected with FGFR4 siRNA

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment or transfection.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.[9]

  • Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot for Signaling Pathway Analysis

Materials:

  • Cells treated with Fgfr4-IN-1 or transfected with FGFR4 siRNA

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-pFGFR4, anti-FGFR4, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

Procedure:

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Both Fgfr4-IN-1 and FGFR4 siRNA are powerful tools for validating the role of FGFR4 in cancer. Fgfr4-IN-1 offers a direct and acute method to assess the consequences of inhibiting FGFR4 kinase activity, mimicking a therapeutic intervention. On the other hand, FGFR4 siRNA provides a genetic approach to confirm that the observed phenotypes are a direct result of the loss of the FGFR4 protein. The use of both methods in parallel provides a robust validation of FGFR4 as a therapeutic target and strengthens the rationale for the continued development of selective FGFR4 inhibitors. The provided protocols offer a starting point for researchers to design and execute these critical validation studies.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to FGFR4 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for predicting on-target efficacy and potential off-target effects. While information on a specific inhibitor designated "Fgfr4-IN-19" is not publicly available, this guide provides a comparative analysis of the cross-reactivity of well-characterized FGFR4 inhibitors, using BLU-9931 as a primary example of a highly selective agent, and contrasting it with pan-FGFR inhibitors such as Infigratinib (BGJ398) and LY2874455.

This guide summarizes key quantitative data on inhibitor potency and selectivity, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of FGFR4-targeted therapies.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BLU-9931 and two pan-FGFR inhibitors against the four members of the FGFR family. Lower IC50 values indicate higher potency.

Kinase TargetBLU-9931 (IC50 nM)Infigratinib (BGJ398) (IC50 nM)LY2874455 (IC50 nM)
FGFR4 3 606
FGFR15910.92.8
FGFR24931.42.6
FGFR315016.4
VEGFR2-1807

Data compiled from multiple sources.[1][2][3][4]

As the data indicates, BLU-9931 demonstrates remarkable selectivity for FGFR4, with significantly higher IC50 values for other FGFR family members.[2] In contrast, Infigratinib and LY2874455 exhibit potent inhibition across multiple FGFRs, classifying them as pan-FGFR inhibitors.[3][4][5]

Kinome-Wide Selectivity Assessment

To provide a broader perspective on cross-reactivity, kinase inhibitors are often profiled against a large panel of kinases in what is known as a kinome scan. The KINOMEscan™ platform, for instance, measures the binding of an inhibitor to hundreds of kinases, and the results are often represented as a percentage of the control (DMSO), where a lower percentage indicates stronger binding.

BLU-9931, when profiled at a concentration of 3 µM across a panel of 456 kinases, demonstrated significant binding to only two wild-type kinases: FGFR4 (99.7% inhibition) and Colony-Stimulating Factor 1 Receptor (CSF1R) (90.1% inhibition).[6] This high degree of selectivity is a key attribute for minimizing off-target toxicities.

Signaling Pathways and Experimental Workflows

A clear understanding of the signaling context and the methods used to assess inhibitor activity is crucial for interpreting selectivity data.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates KLB β-Klotho KLB->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor FGFR4 Inhibitor (e.g., BLU-9931) Inhibitor->FGFR4 inhibits

FGFR4 Signaling Pathway and Inhibition

The diagram above illustrates a simplified representation of the FGF19-FGFR4 signaling cascade, which is often implicated in hepatocellular carcinoma. Activation of FGFR4 by its ligand, FGF19, in the presence of the co-receptor β-Klotho, leads to the recruitment of adaptor proteins such as FRS2 and the subsequent activation of downstream pathways including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways ultimately regulate gene transcription related to cell proliferation and survival. Selective FGFR4 inhibitors like BLU-9931 act by blocking the kinase activity of FGFR4, thereby preventing the initiation of this signaling cascade.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., FGFR4) - Substrate (e.g., Poly(E,Y)) - ATP (radiolabeled or cold) - Inhibitor dilutions Incubation Incubate kinase, substrate, and inhibitor Reagents->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction Allow phosphorylation to occur Initiation->Reaction Termination Terminate reaction Reaction->Termination Measurement Measure substrate phosphorylation (e.g., radioactivity, luminescence) Termination->Measurement IC50 Calculate IC50 values Measurement->IC50

Generalized In Vitro Kinase Assay Workflow

The workflow for a typical in vitro kinase assay, as depicted above, involves the preparation of reagents, including the kinase, a substrate, ATP, and the inhibitor at various concentrations. The kinase and inhibitor are typically pre-incubated before the reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. This data is then used to calculate the IC50 value of the inhibitor.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of kinase inhibitor selectivity. Below are representative methodologies for in vitro kinase assays.

Radiometric Kinase Assay (for IC50 Determination)

This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer solution containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
  • Enzyme: Dilute the recombinant FGFR kinase to the desired concentration in kinase buffer.
  • Substrate: Prepare a solution of a generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1.
  • [γ-³³P]ATP: Prepare a solution of ATP containing a known concentration of radiolabeled ATP.
  • Inhibitor: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure:

  • Add the diluted inhibitor or DMSO (for control) to the wells of a 96-well plate.
  • Add the diluted kinase to all wells.
  • Add the substrate to all wells.
  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.
  • Initiate the kinase reaction by adding the [γ-³³P]ATP solution to all wells.
  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

3. Reaction Termination and Detection:

  • Stop the reaction by adding a solution of phosphoric acid.
  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Dry the filter plate and add a scintillant.
  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity is proportional to the kinase activity.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay (for Selectivity Profiling)

This assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

1. Assay Principle:

  • The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.
  • In the absence of a competing inhibitor, the kinase binds to the immobilized ligand.
  • If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.

2. Assay Procedure:

  • The test compound is incubated with a panel of DNA-tagged kinases.
  • The mixture is then added to wells containing the immobilized ligand.
  • After an equilibration period, the unbound components are washed away.

3. Detection and Quantification:

  • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).
  • The results are typically reported as the percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase.

4. Data Analysis:

  • The percentage of control is calculated for each kinase at a specific concentration of the test compound.
  • A selectivity score can be calculated to represent the overall selectivity of the compound across the kinome. For compounds showing significant binding, a dissociation constant (Kd) can be determined from a full dose-response curve.

By employing these rigorous experimental methodologies and presenting the data in a clear and comparative format, researchers can gain valuable insights into the cross-reactivity profiles of FGFR4 inhibitors, aiding in the selection and development of more effective and safer targeted therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fgfr4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Fgfr4-IN-19, a small molecule inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as potentially hazardous. The following protocols are based on best practices for the management of potent research chemicals and kinase inhibitors.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all recommended personal protective equipment (PPE) is worn to prevent exposure.

Personal Protective Equipment (PPE) Requirements:

ActivityRequired PPESpecifications
Handling Solid this compound Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1]
Handling Solutions of this compound Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.[1]
Waste Segregation & Packaging Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate, designated waste containers.[1]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent ingestion and inhalation.[2]

  • Follow good industrial hygiene and safety practices.[2]

  • Store this compound in a tightly sealed container in a designated area.[2]

Step-by-Step Disposal Protocol

All waste contaminated with this compound must be treated as hazardous chemical waste.[3] Do not dispose of this compound down the drain or in regular trash.[3]

1. Waste Classification and Segregation:

  • At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[3]

  • Establish separate, clearly labeled containers for different types of waste:

    • Solid Waste: Unused or expired this compound powder, contaminated gloves, weighing paper, pipette tips, and other disposables.[1][3]

    • Liquid Waste: Unused solutions containing this compound and contaminated solvents.[1][3]

    • Sharps Waste: Needles, syringes, and scalpels used for handling this compound solutions.[1]

2. Containment and Labeling:

  • Solid Waste: Collect in a designated, robust, and sealable hazardous waste container.[3]

  • Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.[3]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste. The date of waste accumulation should also be recorded.[3][4]

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3]

  • Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[4]

4. Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • A common procedure involves wiping surfaces first with an appropriate solvent (e.g., 70% ethanol) and then with a cleaning agent.

  • Dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.[3]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]

  • Never attempt to dispose of this waste through standard municipal channels.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste Container (e.g., contaminated gloves, tips) segregate->solid_waste Solid liquid_waste Liquid Waste Container (e.g., solutions, solvents) segregate->liquid_waste Liquid sharps_waste Sharps Waste Container (e.g., needles, syringes) segregate->sharps_waste Sharps label_solid Label: 'Hazardous Waste' 'this compound' solid_waste->label_solid label_liquid Label: 'Hazardous Waste' 'this compound' liquid_waste->label_liquid label_sharps Label: 'Hazardous Waste' 'this compound' sharps_waste->label_sharps store Store in Secure Satellite Accumulation Area label_solid->store label_liquid->store label_sharps->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Fgfr4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent, selective inhibitors like Fgfr4-IN-19 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical due to the compound's potential bioactivity and unknown toxicological profile. The following table summarizes the required PPE.

PPE Category Specification Purpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Body Protection Laboratory coat (fully fastened)Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure to powders or aerosols.
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashes.

Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

2.1. Compound Receipt and Storage

  • Receipt: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Refer to the supplier's documentation for specific storage temperature requirements.

2.2. Experimental Preparation and Execution

All handling of this compound, especially of the solid compound, should be performed within a certified chemical fume hood to prevent inhalation of dust.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in fume hood A->B C Weigh this compound in fume hood B->C D Dissolve compound in appropriate solvent C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to institutional guidelines G->H I Remove PPE correctly H->I

Caption: The inhibitory action of this compound on the FGF19-FGFR4 signaling pathway.

References

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